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Foundational

An In-depth Technical Guide to 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to present a detailed profile. This guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and a discussion of its potential biological significance and applications. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related molecules.

Introduction

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (CAS No. 1179513-37-1) is a unique molecule that incorporates a substituted aromatic nitrile moiety with a chiral pyrrolidine ring.[1] The benzonitrile group is a versatile functional group in organic synthesis and is a common feature in many biologically active compounds. The pyrrolidine ring, particularly when substituted, is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific combination of these structural features in 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile suggests its potential as a valuable building block in drug discovery programs and as a candidate for materials science applications. This guide aims to provide a detailed theoretical and predictive analysis of its chemical properties to facilitate further research and development.

Chemical Identity and Structure

The fundamental identity of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is established by its chemical formula, molecular weight, and structural arrangement.

IdentifierValue
IUPAC Name 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile
CAS Number 1179513-37-1[1]
Molecular Formula C13H16N2[1]
Molecular Weight 200.28 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)C#N)N2CCCC2C

The structure, depicted below, features a benzene ring substituted with a methyl group at the 3-position and a 2-methylpyrrolidin-1-yl group at the 4-position, with a nitrile group at the 1-position. The presence of a stereocenter at the 2-position of the pyrrolidine ring indicates that this compound can exist as (R) and (S) enantiomers.

Figure 1: Chemical structure of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Physical State Solid at room temperatureBased on the molecular weight and aromatic nature.
Melting Point 80-100 °CInferred from similar substituted benzonitriles.
Boiling Point > 300 °CEstimated based on the high molecular weight and polarity.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); sparingly soluble in water.The aromatic and aliphatic portions suggest lipophilicity, while the nitrile and amine groups add some polarity.
pKa Basic (pyrrolidine nitrogen): ~9-10Based on the pKa of typical N-alkylpyrrolidines.

Synthesis and Experimental Protocol

A plausible and efficient synthetic route to 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely used for the formation of C-N bonds on activated aromatic rings.

Proposed Synthetic Pathway

The synthesis would likely start from an activated fluorobenzonitrile derivative, reacting with 2-methylpyrrolidine.

G reactant1 4-Fluoro-3-methylbenzonitrile reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reactant1->reagents reactant2 2-Methylpyrrolidine reactant2->reagents product 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile reagents->product SNAr Reaction

Figure 2: Proposed synthetic workflow for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

Detailed Experimental Protocol

This protocol is a hypothetical procedure based on standard laboratory practices for similar reactions.

Materials:

  • 4-Fluoro-3-methylbenzonitrile

  • (R)- or (S)-2-Methylpyrrolidine (or racemic mixture)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-methylbenzonitrile (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMSO.

  • Addition of Amine: While stirring, add 2-methylpyrrolidine (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 120-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following are predicted spectroscopic data based on the chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Signals in the range of 6.8-7.5 ppm. The protons on the benzonitrile ring will show characteristic splitting patterns (doublets and a singlet or narrow triplet).

  • Pyrrolidine Ring Protons: A series of multiplets in the range of 1.5-4.0 ppm. The proton on the carbon bearing the methyl group will be a multiplet.

  • Methyl Protons (Pyrrolidine): A doublet around 1.1-1.3 ppm.

  • Methyl Protons (Benzene): A singlet around 2.2-2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Nitrile Carbon: A signal around 118-122 ppm.

  • Aromatic Carbons: Signals in the range of 110-150 ppm.

  • Pyrrolidine Ring Carbons: Signals in the range of 20-60 ppm.

  • Methyl Carbons: Signals in the range of 15-25 ppm.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M+): Expected at m/z = 200.13.

  • Major Fragmentation Patterns: Likely fragmentation would involve the loss of the methyl group from the pyrrolidine ring and cleavage of the pyrrolidine ring itself.

Potential Applications and Biological Significance

While no specific biological activity has been reported for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, its structural motifs are present in compounds with known pharmacological activities.

  • Kinase Inhibitors: The benzonitrile moiety is a key component of many kinase inhibitors used in oncology.

  • Selective Androgen Receptor Modulators (SARMs): Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been explored as SARMs, which have potential applications in treating muscle wasting and osteoporosis.

  • Histamine H3 Receptor Antagonists: The 2-methylpyrrolidine moiety is found in potent and selective histamine H3 receptor antagonists, which are being investigated for cognitive and attention disorders.[2]

The unique substitution pattern of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile makes it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and neuroscience.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile. However, based on the properties of related benzonitrile and amine compounds, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Benzonitrile derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is harmful and handle it with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a compound of significant interest for chemical and pharmaceutical research. This guide has provided a comprehensive theoretical and predictive overview of its chemical properties, including its structure, physicochemical characteristics, a plausible synthetic route, and expected spectroscopic data. While experimental data remains scarce, the information presented here serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this molecule. Further experimental investigation is warranted to validate these predictions and to fully elucidate the compound's properties and potential utility.

References

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. [Link]

  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online. [Link]

  • 3-methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile | 1179513-37-1. Appchem. [Link]

  • Preparation of benzonitriles.
  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 Fluorobenzyl Analogue of DASB: Synthesis, in Vitro Binding, and in Vivo Biodistribution Studies. ACS Publications. [Link]

  • Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • 4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H 3 Receptor Antagonists Potently Enhance Cognition and Attention. ACS Publications. [Link]

  • Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester. [Link]

  • Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. [Link]

  • 3-((3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidinyl)-3-oxo-propionitrile as protein kinase inhibitor. PubChem. [Link]

  • Details of the supplier of the safety data sheet. REACH Online. [Link]

  • 4-[(pyrrolidin-1-yl)methyl]benzonitrile. PubChem. [Link]

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Sustainability Accounting Standards Board (SASB) Index. Grape King Bio. [Link]

  • United Kingdom-Wakefield: Scissors. Tenders Electronic Daily. [Link]

  • Verification Opinion. Catcher Technology. [Link]

  • Miaoli County Tobacco and Liquor Manufacturers Information Summary. data.gov.tw. [Link]

Sources

Exploratory

Advanced Synthetic Applications of 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile (CAS 1513149-33-1) in Medicinal Chemistry

Executive Summary In contemporary small-molecule drug discovery, the strategic selection of advanced building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 4-Methyl-3-(pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary small-molecule drug discovery, the strategic selection of advanced building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile (CAS 1513149-33-1) [1] represents a highly versatile, conformationally restricted scaffold. Featuring an electron-withdrawing benzonitrile core flanked by an ortho-methyl group and a lipophilic pyrrolidine ring, this molecule serves as a premium intermediate for synthesizing kinase inhibitors, GPCR antagonists, and other targeted therapeutics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural nuances, and validated synthetic methodologies, focusing on chemoselective nitrile transformations.

Physicochemical Profiling & Structural Analysis

The utility of CAS 1513149-33-1 stems from its unique steric and electronic environment. The electron-withdrawing nitrile group activates the aromatic system, while the bulky pyrrolidine ring, situated adjacent to the methyl group, introduces a specific dihedral twist. This steric clash restricts the free rotation of the pyrrolidine ring, locking the molecule into a defined conformation. In medicinal chemistry, such pre-organization is highly advantageous for minimizing entropic penalties upon binding to rigid protein pockets.

Table 1: Physicochemical Profile of CAS 1513149-33-1
PropertyValue
Chemical Name 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile
CAS Registry Number 1513149-33-1
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Topological Polar Surface Area (TPSA) 27.0 Ų
Hydrogen Bond Donors / Acceptors 0 / 2
Rotatable Bonds 1 (Restricted by steric clash)

Synthetic Utility & Mechanistic Pathways

The nitrile moiety of CAS 1513149-33-1 is a prime candidate for divergent synthesis. We focus on two critical pathways:

  • Reduction to Benzylamine (Pathway A): Generates a basic primary amine, serving as a handle for subsequent amidation, reductive amination, or urea formation.

  • Conversion to 1H-Tetrazole (Pathway B): Transforms the nitrile into a tetrazole, a well-established bioisostere for carboxylic acids that offers improved metabolic stability and membrane permeability.

Workflow SM CAS 1513149-33-1 (Nitrile) Amine Benzylamine Derivative (Pathway A) SM->Amine H2, Raney Ni NH3/MeOH Tetrazole 1H-Tetrazole Derivative (Pathway B) SM->Tetrazole NaN3, ZnBr2 H2O, 100°C

Synthetic workflow for derivatizing CAS 1513149-33-1 into amine and tetrazole analogs.

Experimental Methodologies

As an Application Scientist, I emphasize that successful execution of these protocols requires understanding the underlying chemical causality. Every protocol below is designed as a self-validating system to ensure reproducibility and high yield.

Protocol A: Chemoselective Reduction of Nitrile to Primary Amine

Causality & Rationale: The reduction of sterically hindered nitriles often yields a mixture of primary and secondary amines due to the condensation of the intermediate imine with the newly formed primary amine. To circumvent this, we utilize catalytic hydrogenation with Raney Nickel in the presence of methanolic ammonia[2]. According to Le Chatelier’s principle, the excess ammonia acts as a thermodynamic sink, shifting the equilibrium away from secondary amine formation and ensuring high chemoselectivity for the primary benzylamine.

Step-by-Step Self-Validating Protocol:

  • Preparation: In a flame-dried hydrogenation vessel, dissolve 10.0 mmol of CAS 1513149-33-1 in 30 mL of 2.0 M ammonia in methanol.

  • Catalyst Addition: Carefully add 10 mol% of an active Raney Nickel slurry (pre-washed with methanol). Safety Note: Raney Ni is highly pyrophoric when dry; always maintain it under solvent.

  • Hydrogenation: Seal the vessel, purge three times with argon, and then three times with hydrogen gas. Pressurize the system to 50 psi (approx. 3.4 bar) with H₂.

  • Reaction: Stir vigorously at 25°C. Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The disappearance of the starting material (m/z 187.1 [M+H]⁺) and the appearance of the primary amine (m/z 191.1 [M+H]⁺) validate the conversion.

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite® under an argon blanket to remove the catalyst. Keep the filter cake wet. Concentrate the filtrate in vacuo to yield the crude (4-methyl-3-(pyrrolidin-1-yl)phenyl)methanamine.

Protocol B: Green Synthesis of 5-Substituted 1H-Tetrazole

Causality & Rationale: Traditional tetrazole syntheses rely on toxic, high-boiling organotin azides (e.g., tri-n-octyltin azide) in DMF. To improve safety and environmental impact, we employ the Sharpless aqueous protocol utilizing sodium azide (NaN₃) and zinc bromide (ZnBr₂)[3]. The Zn(II) ion acts as a potent Lewis acid, coordinating directly to the nitrile nitrogen. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, making it highly susceptible to [3+2] cycloaddition by the azide nucleophile[4]. Furthermore, conducting the reaction in water prevents the formation of explosive hydrazoic acid (HN₃) during the reaction phase.

Step-by-Step Self-Validating Protocol:

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 10.0 mmol of CAS 1513149-33-1, 12.0 mmol of NaN₃, and 10.0 mmol of ZnBr₂.

  • Solvent Addition: Add 20 mL of deionized water. The suspension will become homogeneous upon heating.

  • Cycloaddition: Heat the mixture to vigorous reflux (approx. 100-105°C) for 16-24 hours.

  • Validation (In-Process): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar tetrazole product will remain near the baseline compared to the lipophilic starting nitrile. IR spectroscopy can also confirm the loss of the sharp C≡N stretch at ~2220 cm⁻¹.

  • Workup: Cool the mixture to room temperature. Carefully acidify to pH 2-3 using 3M HCl. Causality: This step protonates the tetrazoleate salt, causing the neutral 5-(4-methyl-3-(pyrrolidin-1-yl)phenyl)-1H-tetrazole to precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.

Table 2: Optimization Parameters for Nitrile-to-Tetrazole Conversion
Catalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneDMF12048<10High activation energy barrier unmitigated.
NH₄Cl (1.2)DMF1202465Standard Finnegan method; moderate conversion.
ZnBr₂ (1.0) H₂O 100 16 >85 Optimal LUMO lowering; environmentally benign.

Pharmacophore Mapping

Understanding how the structural motifs of CAS 1513149-33-1 interact with biological targets is essential for rational drug design.

Pharmacophore Core CAS 1513149-33-1 Scaffold Pyrrolidine Pyrrolidine Ring (Lipophilic/Steric Bulk) Core->Pyrrolidine Methyl Ortho-Methyl (Conformational Lock) Core->Methyl Nitrile Nitrile Group (H-Bond Acceptor / Precursor) Core->Nitrile Target Target Protein Pocket Pyrrolidine->Target Hydrophobic Interaction Methyl->Target Shape Complementarity Nitrile->Target Bioisosteric Replacement

Pharmacophore mapping of CAS 1513149-33-1 structural motifs to target interactions.

Conclusion

CAS 1513149-33-1 is a highly valuable intermediate for modern drug discovery. By leveraging its unique steric profile and employing robust, self-validating synthetic protocols—such as Raney Nickel-catalyzed reduction and Zn(II)-mediated aqueous cycloaddition—medicinal chemists can efficiently access a wide array of functionalized derivatives. These methodologies ensure high yield, chemoselectivity, and strict adherence to green chemistry principles.

References

  • CAS:1513149-33-1, 4-Methyl-3-(pyrrolidin-1-yl)
  • A Comparative Guide to Nitrile Reduction Methods for Researchers Source: BenchChem URL
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions Source: BenchChem URL
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: ResearchGate URL

Sources

Foundational

Comprehensive Physicochemical and Analytical Profiling of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Executive Summary: The Architecture of Steric Strain 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a highly functionalized N-aryl pyrrolidine derivative that exemplifies the profound impact of 3D conformation on ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Architecture of Steric Strain

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a highly functionalized N-aryl pyrrolidine derivative that exemplifies the profound impact of 3D conformation on chemical behavior. At first glance, the 2D topology suggests a classic donor-acceptor system: an electron-donating pyrrolidine ring conjugated to an electron-withdrawing benzonitrile core. However, as an Application Scientist, one must evaluate the molecule's spatial reality. The defining feature of this compound is the severe steric clash between the 3-methyl group on the benzene ring and the 2-methyl group on the pyrrolidine ring[1].

This steric strain acts as a conformational gatekeeper. In unhindered N-aryl pyrrolidines, the nitrogen lone pair delocalizes into the aromatic π -system. In this molecule, the ortho-substitution forces the pyrrolidine ring into an orthogonal geometry to minimize steric repulsion[2]. This physical twist completely disrupts p−π conjugation, fundamentally rewriting the molecule's physicochemical properties and dictating the analytical workflows required to characterize it[3].

Physicochemical Profiling: The Consequence of Electronic Decoupling

Because the nitrogen lone pair is sterically prevented from overlapping with the benzonitrile π -system, the expected resonance electron-withdrawal by the para-cyano group is nullified. The cyano group can only exert a much weaker inductive effect through the σ -bond framework. Consequently, the pyrrolidine nitrogen retains a high degree of electron density. This steric inhibition of resonance results in an anomalously high pKa compared to planar aniline derivatives, shifting its behavior closer to that of an aliphatic amine[3].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Validation Method
Molecular Formula C₁₃H₁₆N₂HRMS (ESI-TOF)
Molecular Weight 200.28 g/mol Mass Spectrometry
LogP (Predicted) 3.1 - 3.5RP-HPLC (Octanol/Water partition)
pKa (Pyrrolidine N) ~6.5 - 7.2 (Elevated due to twist)Potentiometric Titration
Stereocenters 1 (C2 of pyrrolidine ring)Chiral HPLC / Polarimetry
Rotational Barrier ( ΔG‡ ) > 15 kcal/mol (Atropisomeric potential)VT-NMR (Coalescence)

Stereochemical Dynamics: Atropisomerism & Pseudorotation

The pyrrolidine ring is not a static polygon; it undergoes rapid pseudorotation, adopting various envelope and half-chair conformations to minimize torsional strain[1]. When coupled with the chiral center at the C2 position of the pyrrolidine ring, the molecule exhibits profound stereochemical complexity.

The steric bulk of the ortho-methyl group severely restricts the rotation around the N-C(aryl) bond[2]. At ambient temperatures, this restricted rotation leads to the formation of atropisomers —stable rotational isomers. Because the 2-methylpyrrolidine group is asymmetric, rotation around the N-C(aryl) bond creates diastereomeric environments that can be observed and quantified analytically.

Logical Workflow Mapping

The following diagram illustrates the causal relationship between the molecule's structural features and the analytical workflows required to validate them.

G A 3-Methyl-4-(2-methylpyrrolidin-1-yl) benzonitrile B Steric Hindrance (Ortho-Methyl Clash) A->B C Electronic Decoupling (Loss of p-π Conjugation) B->C Forces Out-of-Plane Twist E Stereochemical Dynamics (Atropisomerism) B->E Restricts N-C(aryl) Rotation D Physicochemical Shifts (Elevated pKa, Lipophilicity) C->D Inductive Effects Dominate F Acid-Base Titration & Solubility Profiling D->F Validates G Variable Temperature (VT) NMR & Chiral HPLC E->G Validates

Logical workflow mapping steric strain to analytical validation.

Experimental Methodology: Self-Validating VT-NMR Protocol

Objective: To empirically validate the steric inhibition of resonance, we must quantify the rotational barrier of the N-C(aryl) bond. This protocol uses temperature-dependent spectral coalescence as an internal mathematical validation of steric strain. If the calculated energy barrier ( ΔG‡ ) is high, it objectively confirms the orthogonal, decoupled conformation.

  • Step 1: Solvent Selection & Sample Preparation. Dissolve 15.0 mg of the compound in 600 µL of deuterated 1,1,2,2-Tetrachloroethane (TCE-d₂). Causality: TCE-d₂ is selected over standard CDCl₃ because its high boiling point (146 °C) prevents solvent boiling during the high-temperature coalescence phase, ensuring a stable lock and shim throughout the experiment.

  • Step 2: Ambient Baseline Acquisition (298 K). Acquire a standard ¹H NMR spectrum (400 or 500 MHz). Observation: The ortho-methyl protons and the pyrrolidine protons will appear as broad singlets or unresolved multiplets, indicating the molecule is in an intermediate exchange regime at room temperature due to hindered rotation.

  • Step 3: Cryogenic Deconvolution (253 K). Cool the NMR probe to 253 K using liquid nitrogen boil-off. Allow 15 minutes for thermal equilibration, re-tune the probe, and acquire a spectrum. Validation: The previously broadened peaks will resolve into distinct, sharp signals representing discrete rotational isomers (atropisomers). This physical splitting directly proves the restricted rotation hypothesis.

  • Step 4: Coalescence Titration (298 K to 393 K). Increase the temperature in 10 K increments. At each step, equilibrate for 5 minutes, re-shim the Z-axis, and acquire a spectrum. Identify the precise Coalescence Temperature ( Tc​ ) where the distinct rotamer peaks merge into a single, flat-topped peak.

  • Step 5: Thermodynamic Derivation. Calculate the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation:

    ΔG‡=19.14⋅Tc​⋅[10.32+log(Tc​/kc​)]

    (where kc​=2​π⋅Δν​ , and Δν is the peak separation in Hz at 253 K). Causality: Deriving ΔG‡ from Tc​ provides an absolute, self-validating energetic metric for the steric clash, confirming why the nitrogen lone pair cannot conjugate with the benzonitrile core.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH (PMC) URL: [Link]

  • Title: Visible Light Photoredox-Catalyzed α-Alkylation of Cyclic Tertiary Arylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

potential research applications of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

An In-depth Technical Guide to the Potential Research Applications of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Research Applications of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration of unique molecular scaffolds that offer both structural novelty and functional versatility. 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile emerges as a compound of significant interest, embodying a chemical architecture primed for diverse biological applications. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent moieties—the pyrrolidinyl group and the benzonitrile function—provides a robust framework for predicting its potential as a valuable tool in drug discovery and chemical biology.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design, prized for its conformational flexibility, favorable physicochemical properties, and its ability to engage in crucial hydrogen bonding interactions.[1][2] Its three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to its flat aromatic counterparts.[3][4] The benzonitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic blocker, or a key interacting element with various biological targets. This guide synthesizes the available scientific literature on structurally related compounds to illuminate the most promising research avenues for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

Table 1: Physicochemical Properties of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

PropertyValueSource
CAS Number 1179513-37-1[5]
Molecular Formula C13H16N2[5]
Molecular Weight 200.28 g/mol [5]
SMILES N#Cc1ccc(c(c1)C)N1CCCC1C[5]

Part 1: Potential as a Scaffold for Epigenetic Modulators - Targeting Lysine-Specific Demethylase 1 (LSD1)

The Rationale: A New Frontier in Cancer Therapy

Epigenetic modifications play a pivotal role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic enzyme that removes methyl groups from histone proteins, thereby influencing chromatin structure and gene transcription. The overexpression of LSD1 has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.

Recent studies have highlighted the potential of 4-(pyrrolidin-3-yl)benzonitrile derivatives as potent and reversible inhibitors of LSD1.[6][7] These compounds have demonstrated the ability to upregulate the expression of cellular biomarkers indicative of AML cell differentiation, suggesting a promising therapeutic strategy.[6][7] The structural similarity of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile to this class of inhibitors provides a strong rationale for its investigation as a novel LSD1-targeting agent. The methyl substituent on the benzonitrile ring and the 2-methylpyrrolidinyl group may offer unique steric and electronic properties that could fine-tune its binding affinity and selectivity for the LSD1 active site.

Proposed Experimental Workflow for LSD1 Inhibitor Screening

A systematic approach is essential to validate the potential of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile as an LSD1 inhibitor. The following experimental workflow outlines a logical progression from in vitro characterization to cellular activity assessment.

LSD1_Inhibitor_Screening_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity Assessment biochemical_assay Biochemical Assay (TR-FRET) Determine IC50 spr_analysis Surface Plasmon Resonance (SPR) Determine Kd biochemical_assay->spr_analysis Confirm Binding selectivity_panel Selectivity Panel (MAO-A, MAO-B, etc.) spr_analysis->selectivity_panel Assess Specificity cell_line_treatment Treat AML Cell Lines (e.g., THP-1) selectivity_panel->cell_line_treatment Advance to Cellular Studies biomarker_analysis Biomarker Analysis (e.g., CD86 by Flow Cytometry) cell_line_treatment->biomarker_analysis Measure Target Engagement cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) biomarker_analysis->cell_viability Evaluate Cytotoxicity

A conceptual workflow for the screening and evaluation of potential LSD1 inhibitors.

Step-by-Step Experimental Protocols

  • Biochemical Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human LSD1.

    • Procedure:

      • Prepare a dilution series of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

      • In a microplate, incubate the compound with recombinant LSD1 enzyme and a biotinylated histone H3 peptide substrate.

      • Initiate the demethylation reaction.

      • Stop the reaction and add a europium-labeled anti-unmethylated histone antibody and a streptavidin-allophycocyanin (APC) conjugate.

      • Measure the TR-FRET signal, where a decrease in signal indicates inhibition of LSD1 activity.

      • Calculate the IC50 value from the dose-response curve.

  • Cellular Biomarker Assay in THP-1 Cells:

    • Objective: To assess the compound's ability to induce a cellular response consistent with LSD1 inhibition.

    • Procedure:

      • Culture THP-1 acute myeloid leukemia cells.

      • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 72-96 hours).

      • Harvest the cells and stain with a fluorescently labeled antibody against the cell surface marker CD86.

      • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of CD86.

      • An increase in CD86 expression is indicative of cellular LSD1 inhibition.[7]

Part 2: A New Avenue for Selective Androgen Receptor Modulators (SARMs)

The Rationale: Precision in Anabolic Therapy

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in tissues like muscle and bone, while minimizing the undesirable androgenic effects in tissues such as the prostate. This tissue selectivity makes them attractive candidates for treating conditions like muscle wasting, osteoporosis, and hypogonadism.

Research into the optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives has led to the discovery of potent SARMs with improved metabolic stability and suitable pharmacokinetic profiles.[8] These compounds have demonstrated significant efficacy in preclinical models, promoting muscle growth without a corresponding increase in prostate weight.[8] The core structure of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile aligns well with the pharmacophores of these reported SARMs, suggesting its potential as a novel SARM candidate. The specific substitution pattern may influence its interaction with the androgen receptor, potentially leading to a unique profile of tissue selectivity and potency.

Proposed Experimental Workflow for SARM Discovery and Evaluation

The development of a successful SARM requires a rigorous evaluation of its binding affinity, functional activity, and in vivo tissue selectivity. The following workflow provides a roadmap for this process.

SARM_Discovery_Workflow cluster_0 In Vitro & In Silico cluster_1 In Vivo Evaluation ar_binding Androgen Receptor (AR) Binding Assay reporter_assay AR Reporter Gene Assay (Agonist/Antagonist Mode) ar_binding->reporter_assay Assess Functional Activity molecular_docking Molecular Docking with AR Ligand Binding Domain reporter_assay->molecular_docking Rationalize Activity animal_model Orchidectomized Rat Model molecular_docking->animal_model Advance to In Vivo Studies tissue_analysis Measure Levator Ani Muscle and Prostate Weight animal_model->tissue_analysis Determine Tissue Selectivity pk_studies Pharmacokinetic Profiling tissue_analysis->pk_studies Evaluate Drug Exposure

A flowchart illustrating the key stages in the discovery and preclinical evaluation of a novel SARM.

Step-by-Step Experimental Protocols

  • Androgen Receptor (AR) Competitive Binding Assay:

    • Objective: To determine the binding affinity of the compound for the human androgen receptor.

    • Procedure:

      • Use a commercially available AR competitive binding assay kit.

      • Incubate a fixed concentration of a fluorescently labeled androgen (the tracer) with a source of AR (e.g., cell lysate from AR-expressing cells).

      • Add increasing concentrations of the test compound to compete with the tracer for binding to the AR.

      • Measure the fluorescence polarization; a decrease in polarization indicates displacement of the tracer and binding of the test compound.

      • Calculate the Ki (inhibitory constant) from the competition curve.

  • In Vivo Tissue Selectivity Study in an Orchidectomized Rat Model:

    • Objective: To evaluate the anabolic and androgenic effects of the compound in a validated animal model of androgen deficiency.

    • Procedure:

      • Surgically castrate male rats (orchidectomy) to deplete endogenous androgens.

      • After a recovery period, administer the test compound or a vehicle control daily for a set duration (e.g., 14 days).

      • Include positive control groups treated with testosterone propionate (a non-selective androgen) and a known SARM.

      • At the end of the study, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic marker) and the prostate gland (androgenic marker).

      • A successful SARM will significantly increase the weight of the levator ani muscle with minimal impact on the prostate weight.

Part 3: Potential as a CNS-Active Agent - Targeting the Histamine H3 Receptor

The Rationale: A Novel Approach to Cognitive Enhancement

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system. Antagonists of the H3 receptor block this negative feedback loop, leading to an increase in the release of these neurotransmitters, which are known to play crucial roles in cognitive processes such as attention, learning, and memory.

A compelling piece of evidence for the potential of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile in this area comes from the discovery of ABT-239, a potent and selective H3 receptor antagonist.[9][10] The chemical name for ABT-239 is 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, which shares the 2-methylpyrrolidin-1-yl and benzonitrile moieties with the topic compound. ABT-239 has demonstrated significant cognition-enhancing effects in animal models.[9][10] This structural overlap strongly suggests that 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile could also exhibit affinity for the H3 receptor and warrants investigation for its potential as a novel therapeutic for cognitive disorders.

Proposed Signaling Pathway and Experimental Workflow

The therapeutic effect of H3 receptor antagonists is predicated on their ability to disinhibit the release of pro-cognitive neurotransmitters. The diagram below illustrates this proposed mechanism of action.

H3_Receptor_Antagonism_Pathway cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron H3R H3 Receptor Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis Histamine_Release->H3R Autoregulation (Negative Feedback) Postsynaptic_Receptors Postsynaptic Receptors (H1, H2) Histamine_Release->Postsynaptic_Receptors Binding Cognitive_Function Enhanced Wakefulness & Cognition Postsynaptic_Receptors->Cognitive_Function Test_Compound 3-Methyl-4-(2-methylpyrrolidin- 1-yl)benzonitrile (H3 Antagonist) Test_Compound->H3R Blocks Inhibition

Proposed mechanism of action for an H3 receptor antagonist in enhancing neurotransmitter release and cognitive function.

Step-by-Step Experimental Protocols

  • Radioligand Binding Assay for H3 Receptor Affinity:

    • Objective: To determine the binding affinity (Ki) of the compound for the human H3 receptor.

    • Procedure:

      • Prepare cell membranes from a cell line recombinantly expressing the human H3 receptor.

      • Incubate the membranes with a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) in the presence of varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki value from the competition curve.

  • Social Recognition Test in Rats:

    • Objective: To assess the pro-cognitive effects of the compound on short-term memory.

    • Procedure:

      • House adult rats individually.

      • On the test day, administer the test compound, vehicle, or a positive control.

      • During the first trial (T1), place a juvenile rat into the adult's cage for a short period (e.g., 4 minutes) and record the time the adult spends investigating the juvenile.

      • After an inter-trial interval (e.g., 2 hours), re-expose the adult rat to the same juvenile (T2).

      • A vehicle-treated rat will show a significant decrease in investigation time during T2, indicating it remembers the juvenile. An amnesic agent can disrupt this. A pro-cognitive compound can enhance this memory or reverse a deficit.

      • An increase in the discrimination between T1 and T2 investigation times compared to the control group suggests an improvement in social memory.

Conclusion and Future Directions

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile stands at the intersection of several validated and promising pharmacophores. The analysis of structurally related compounds provides a compelling, evidence-based rationale for its investigation across multiple therapeutic domains. The potential applications as an LSD1 inhibitor in oncology, a selective androgen receptor modulator for metabolic and muscle disorders, and a histamine H3 receptor antagonist for cognitive enhancement are all supported by robust scientific precedent.

The next steps for researchers and drug development professionals are clear. The synthesis and purification of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile will be the initial, critical phase, followed by the systematic execution of the proposed experimental workflows. These studies will serve to validate (or refute) the hypothesized biological activities and pave the way for further lead optimization and preclinical development. The versatility of this scaffold suggests that even if one avenue proves less fruitful, the others remain highly viable, making 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile a high-potential starting point for innovative drug discovery programs.

References

  • Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., Mcgonagle, A. E., Somervaille, T. C., Spencer, G. J., & Ogilvie, D. J. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759. [Link][6]

  • Appchem. 3-methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile. [Link][5]

  • (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2). [Link][1]

  • Raimondi, M. V., Presentato, A., L-abbate, L., & Parrino, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Expert Opinion on Drug Discovery, 16(11), 1289-1313. [Link][3][4]

  • Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., Mcgonagle, A. E., Somervaille, T. C., Spencer, G. J., & Ogilvie, D. J. (2017). Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester. [Link][7]

  • Cowart, M. D., et al. (2005). 4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H3 Receptor Antagonists Potently Enhance Cognition and Attention. Journal of Medicinal Chemistry, 48(1), 38-55. [Link][9]

  • Masuda, N., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901. [Link][8]

  • (This reference is a duplicate of reference 4 and has been consolid
  • (Reference is not directly relevant to the core topic)
  • Cowart, M. D., et al. (2005). 4-(2-[2-(2( R )-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H 3 Receptor Antagonists Potently Enhance Cognition and Attention. Journal of Medicinal Chemistry. [Link][10]

Sources

Foundational

Introduction: Unveiling a Privileged Scaffold for Epigenetic Modulation

An In-depth Technical Guide to the Pharmacology of Pyrrolidinylbenzonitrile Derivatives as LSD1 Inhibitors The field of medicinal chemistry is in a constant search for molecular architectures that offer both structural n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacology of Pyrrolidinylbenzonitrile Derivatives as LSD1 Inhibitors

The field of medicinal chemistry is in a constant search for molecular architectures that offer both structural novelty and potent biological activity. The pyrrolidine ring, a five-membered saturated heterocycle, has long been recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to confer favorable physicochemical properties to drug candidates.[1] Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[2]

This guide focuses on a specific class of compounds that marries this versatile scaffold with a benzonitrile moiety: the pyrrolidinylbenzonitrile derivatives. These molecules have emerged as a highly promising class of reversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) . LSD1 is a critical epigenetic regulator, and its dysregulation is a key driver in various malignancies, most notably Acute Myeloid Leukemia (AML).[3] Here, we will explore the core pharmacology, mechanism of action, and the experimental methodologies used to validate this important new class of epigenetic modulators from the perspective of a senior application scientist.

The Therapeutic Target: LSD1's Role in Suppressing Differentiation in AML

To appreciate the therapeutic rationale behind inhibiting LSD1, one must first understand its function in the context of cancer. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2), a mark associated with active gene transcription.[4] By removing this mark, LSD1 acts as a transcriptional corepressor, silencing gene expression.

In many subtypes of Acute Myeloid Leukemia (AML), LSD1 is highly overexpressed.[3] It partners with other proteins to form repressive complexes at the promoter regions of key myeloid differentiation genes. This epigenetic silencing effectively traps hematopoietic precursor cells in an immature, proliferative state, preventing them from differentiating into mature myeloid cells and thus driving the leukemic phenotype.[5][6]

The therapeutic strategy is therefore clear: inhibiting LSD1 should lift this repressive blockade, reactivate the silenced differentiation genes, and force the leukemic blasts to mature and cease their uncontrolled proliferation.[5] Pyrrolidinylbenzonitrile derivatives accomplish this by reversibly binding to the enzyme's active site, providing a targeted and nuanced approach to cancer therapy.

cluster_0 Leukemic State (AML) cluster_1 Therapeutic Intervention LSD1 LSD1 Overexpression Repression Repression of Myeloid Differentiation Genes (e.g., CD11b, CD86) LSD1->Repression Removes H3K4me2 Activation Reactivation of Differentiation Genes LSD1->Activation Blockade Lifted Block Differentiation Block Repression->Block Proliferation Uncontrolled Proliferation Block->Proliferation Inhibitor Pyrrolidinylbenzonitrile Inhibitor Inhibitor->LSD1 Inhibits Differentiation Myeloid Differentiation Activation->Differentiation Apoptosis Leukemic Cell Death Differentiation->Apoptosis

Fig 1. Mechanism of LSD1 Inhibition in AML.

Molecular Mechanism of Action and Structure-Activity Relationship (SAR)

The efficacy of pyrrolidinylbenzonitrile derivatives stems from their specific, high-affinity binding within the catalytic pocket of LSD1. Crystallographic studies of the closely related inhibitor GSK-690 have provided invaluable insights into the binding mode, which can be extrapolated to this class of compounds.[2]

The interaction is characterized by several key features:

  • Reversible, Non-Covalent Binding: Unlike early-generation LSD1 inhibitors that form a covalent bond with the FAD cofactor, these derivatives bind reversibly, which can lead to a more favorable safety profile.

  • The Cyanophenyl Anchor: The benzonitrile group is not merely a structural component; it is a critical pharmacophore. The nitrogen atom of the cyano group forms a direct hydrogen bond with the side chain of Lysine 661 , a key residue deep within the substrate-binding cavity.[2] This interaction effectively anchors the inhibitor in place.

  • Hydrophobic Interactions: The phenyl ring of the benzonitrile and other appended aromatic groups fit snugly into a hydrophobic pocket, further stabilizing the complex.

  • The Pyrrolidine Core: The pyrrolidine ring itself occupies an adjacent pocket, with its stereochemistry and substitution pattern being crucial for optimizing potency and selectivity.[7]

This understanding allows for a rational approach to drug design, a concept known as Structure-Activity Relationship (SAR). Researchers have systematically modified the pyrrolidinylbenzonitrile scaffold to improve its properties. For instance, the compound designated 21g was developed as a "scaffold-hop" from the literature compound GSK-690.[7] This derivative demonstrated not only potent inhibition of LSD1 but also superior selectivity against related enzymes like monoamine oxidases (MAO-A and MAO-B) and improved safety by reducing off-target effects at the hERG ion channel.[7]

LSD1_Pocket LSD1 Active Site Hydrophobic Pocket Catalytic Cavity Anionic Pocket Inhibitor Pyrrolidinylbenzonitrile Derivative Aromatic Group 4-Cyanophenyl Group Pyrrolidine Ring Inhibitor:p0->LSD1_Pocket:f0 Hydrophobic Interaction K661 Lys661 Inhibitor:p1->K661 D555 Asp555 Inhibitor:p2->D555 Ionic/H-Bond Interaction

Fig 2. Key Binding Interactions in the LSD1 Active Site.
Data Presentation: Comparative Pharmacology

The following table summarizes the key pharmacological data for the parent compound GSK-690 and the optimized derivative 21g, highlighting the successful application of SAR principles.

CompoundLSD1 Kd (nM)LSD1 IC50 (nM)MAO-A InhibitionMAO-B InhibitionhERG SelectivityReference
GSK-690 937InactiveInactiveBaseline[8]
21g 2257InactiveInactiveImproved[7]

Experimental Protocols for Compound Evaluation

A rigorous, multi-step experimental workflow is essential to validate the synthesis, biochemical activity, and cellular effects of new pyrrolidinylbenzonitrile derivatives. As a self-validating system, each step provides the necessary data to justify proceeding to the next.

Protocol 3.1: Synthesis via 1,3-Dipolar Cycloaddition

The synthesis of the 3,4-disubstituted pyrrolidine core is a key chemical challenge. A reliable method involves a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[9]

Principle: This protocol outlines the synthesis of a trans-pyrrolidine ring, a common core structure. An azomethine ylide is generated in situ from a precursor and reacts with a trans-stilbene derivative (the dipolarophile) to form the five-membered pyrrolidine ring.

Step-by-Step Methodology:

  • Prepare Dipolarophile: Synthesize the required trans-stilbene precursor containing the benzonitrile moiety.

  • Generate Azomethine Ylide: In an inert atmosphere (e.g., under Argon), dissolve the ylide precursor in a dry, aprotic solvent like THF.

  • Initiate Cycloaddition: Cool the solution (e.g., to -78°C) and add a strong base, such as LDA (Lithium diisopropylamide), to generate the azomethine ylide.

  • Reaction: Add the trans-stilbene precursor to the reaction mixture and allow it to slowly warm to room temperature, stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired pyrrolidinylbenzonitrile derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

start Start: Reagents & Compound Dilutions step1 1. Add LSD1 Enzyme to Microplate start->step1 step2 2. Add Inhibitor Dilutions Pre-incubate 15 min step1->step2 step3 3. Initiate Reaction: Add Substrate + HRP/Amplex Red step2->step3 step4 4. Kinetic Read: Fluorescence (Ex535/Em590) for 30-60 min step3->step4 step5 5. Calculate Reaction Rates & Percent Inhibition step4->step5 end End: IC50 Value step5->end

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Exploratory

An In-depth Technical Guide to Investigating 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile as a Histamine H3 Receptor Antagonist

This guide provides a comprehensive framework for the preclinical investigation of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile as a potential therapeutic agent targeting the histamine H3 receptor (H3R). Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical investigation of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile as a potential therapeutic agent targeting the histamine H3 receptor (H3R). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental workflows, and critical considerations for a thorough evaluation of this novel chemical entity.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor and heteroreceptor.[1][2] As an autoreceptor, it modulates the synthesis and release of histamine.[1] As a heteroreceptor, it regulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][3][4][5] This intricate control over multiple neurotransmitter systems positions the H3 receptor as a compelling target for the treatment of various CNS disorders.

Antagonists and inverse agonists of the H3 receptor have shown therapeutic potential in a range of conditions, including cognitive deficits associated with Alzheimer's disease and schizophrenia, attention-deficit hyperactivity disorder (ADHD), narcolepsy, and other sleep-wake disorders.[3][4][6][7] By blocking the inhibitory tone of the H3 receptor, these compounds can enhance the release of pro-cognitive neurotransmitters, thereby improving attention, learning, and memory.[4][5][7]

1.1. The Candidate Compound: 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

This guide focuses on the systematic investigation of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, a novel non-imidazole compound. While the synthesis of this specific molecule is not detailed in publicly available literature, its structural motifs suggest a potential for high affinity and selectivity for the H3 receptor. The investigation outlined herein will serve to elucidate its pharmacological profile and therapeutic potential.

Foundational In Vitro Characterization

A robust in vitro characterization is the cornerstone of any drug discovery program. The initial series of experiments aims to determine the compound's affinity for the H3 receptor and its functional activity.

2.1. Receptor Binding Affinity

The first step is to quantify the binding affinity of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile for the H3 receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test compound for the human H3 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human H3 receptor.

  • Cell membrane preparations from the aforementioned cells.

  • A suitable radioligand, such as [3H]-Nα-methylhistamine (an agonist) or a high-affinity antagonist radioligand like [3H]-A-349821.[8][9]

  • Test compound: 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture H3R-expressing cells to high confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10]

Rationale for Experimental Choices:

  • Cell Line: HEK293 or CHO cells are commonly used due to their robust growth and ease of transfection for stable expression of the target receptor.

  • Radioligand: The choice between an agonist and antagonist radioligand can provide initial insights into the compound's potential mode of action.[9]

2.2. Functional Activity: Determining Antagonism or Inverse Agonism

The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[11][12] Therefore, it is crucial to determine whether 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile acts as a neutral antagonist (blocks agonist activity) or an inverse agonist (reduces basal receptor signaling).

GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation and is a reliable method to assess the functional activity of a compound.[11][12][13]

Experimental Protocol: [35S]GTPγS Binding Assay

Objective: To determine the effect of the test compound on basal and agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the H3 receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test compound.

  • Assay buffer.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and the test compound at various concentrations.

  • Pre-incubation: Incubate for a short period to allow the compound to bind to the receptor.

  • Stimulation: Add [35S]GTPγS and, for antagonist mode, a fixed concentration of an H3 agonist.

  • Incubation: Incubate to allow for [35S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: Terminate the reaction by rapid filtration.

  • Quantification: Measure the bound [35S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Inverse Agonism: A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

    • Antagonism: A rightward shift in the agonist concentration-response curve in the presence of the test compound indicates antagonist activity.

Rationale for Experimental Choices:

  • [35S]GTPγS: This non-hydrolyzable analog of GTP allows for the accumulation of a measurable signal upon G-protein activation.

  • GDP: The presence of GDP is necessary to maintain the G-protein in its inactive state prior to receptor activation.

cAMP Accumulation Assay

Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the effect of the test compound on cAMP levels in whole cells.

Materials:

  • Whole cells expressing the H3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • H3 receptor agonist.

  • Test compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed H3R-expressing cells in a 96- or 384-well plate.

  • Pre-incubation: Pre-incubate the cells with the test compound.

  • Stimulation: Add forskolin to stimulate cAMP production. For antagonist mode, co-incubate with an H3 agonist.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • Inverse Agonism: An increase in forskolin-stimulated cAMP levels indicates inverse agonist activity.

    • Antagonism: A reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity.

Rationale for Experimental Choices:

  • Forskolin: The use of forskolin amplifies the signal window, making it easier to detect the inhibitory effect of H3 receptor activation.[10][11]

Data Presentation: In Vitro Pharmacological Profile

ParameterAssayResult
Binding Affinity (Ki) Radioligand Bindinge.g., 5.2 nM
Functional Potency (IC50) GTPγS Binding (Antagonist Mode)e.g., 15.8 nM
Functional Potency (EC50) cAMP Accumulation (Inverse Agonist Mode)e.g., 25.1 nM
Intrinsic Activity GTPγS Bindinge.g., Inverse Agonist

Diagram: H3 Receptor Signaling Pathways

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion PKC Protein Kinase C PLC->PKC Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation ERK ERK1/2 PKC->ERK Activation Antagonist 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (Antagonist/Inverse Agonist) Antagonist->H3R Blocks/Inactivates

Caption: Simplified H3 receptor signaling pathways and the point of intervention for an antagonist.

In Vivo Characterization: Assessing Therapeutic Potential

Following robust in vitro characterization, the investigation moves to in vivo models to assess the compound's pharmacokinetic properties, target engagement, and efficacy in relevant behavioral paradigms.

3.1. Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing and interpreting in vivo efficacy studies.

Experimental Protocol: Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, bioavailability) of the test compound.

Materials:

  • Rodents (e.g., rats or mice).

  • Test compound formulated for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies.

  • LC-MS/MS for bioanalysis.

Procedure:

  • Dosing: Administer the test compound to two groups of animals via IV and PO routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Rationale for Experimental Choices:

  • IV and PO Dosing: Comparing the pharmacokinetic profiles after IV and PO administration allows for the determination of oral bioavailability.

  • LC-MS/MS: This is the standard bioanalytical technique for its high sensitivity and specificity in quantifying small molecules in biological matrices.

3.2. Target Engagement: In Vivo Receptor Occupancy

Demonstrating that the compound reaches the brain and binds to the H3 receptor at therapeutic doses is a crucial step in establishing a clear link between target engagement and pharmacological effect.

Experimental Protocol: In Vivo Receptor Occupancy Assay

Objective: To determine the relationship between the dose or plasma concentration of the test compound and the extent of H3 receptor occupancy in the brain.

Materials:

  • Rodents.

  • Test compound.

  • A radiolabeled H3 receptor tracer (e.g., [11C]TASP457 for PET imaging or a tritiated tracer for ex vivo autoradiography).[17][18]

  • Alternatively, a non-radiolabeled tracer can be used with LC-MS/MS detection.[19]

Procedure (Ex Vivo Autoradiography):

  • Dosing: Administer various doses of the test compound to different groups of animals.

  • Tracer Administration: At a specified time after compound administration, inject a single dose of the radiolabeled tracer.

  • Brain Extraction: Euthanize the animals at the time of peak tracer binding and rapidly extract the brains.

  • Sectioning and Imaging: Section the brains and expose the sections to a phosphor screen or film to visualize the distribution of the tracer.

  • Quantification: Quantify the tracer signal in H3R-rich brain regions (e.g., cortex, striatum) and a reference region with low H3R density (e.g., cerebellum).

  • Data Analysis: Calculate receptor occupancy as the percentage reduction in specific tracer binding in the presence of the test compound.

Rationale for Experimental Choices:

  • Tracer Selection: The choice of tracer is critical and should have high affinity and selectivity for the H3 receptor.

  • Reference Region: The use of a reference region allows for the correction of non-specific binding.

Diagram: Experimental Workflow for In Vivo Characterization

InVivo_Workflow PK Pharmacokinetic Studies (IV & PO Dosing) RO Receptor Occupancy (Tracer Studies) PK->RO Inform Dose Selection Efficacy Efficacy Models (e.g., Novel Object Recognition) RO->Efficacy Correlate Target Engagement with Behavioral Effects

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Abstract This document provides a comprehensive guide for the synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, a key intermediate in the development of various pharmacologically active compounds. The protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNA) reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution of the synthesis.

Introduction

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of compounds investigated for therapeutic applications. The synthesis of this compound is of significant interest to researchers aiming to explore new chemical entities for drug discovery programs.

This application note outlines a detailed and reliable protocol for the synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile via a nucleophilic aromatic substitution reaction between 3-methyl-4-fluorobenzonitrile and 2-methylpyrrolidine. The methodology has been designed to be straightforward and scalable, making it suitable for a range of laboratory settings.

Synthetic Strategy and Mechanism

The synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is achieved through a nucleophilic aromatic substitution (SNA) mechanism. In this reaction, the fluorine atom of 3-methyl-4-fluorobenzonitrile is displaced by the secondary amine, 2-methylpyrrolidine. The reaction is facilitated by a base, such as potassium carbonate, and is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, making the carbon atom attached to the fluorine electrophilic. The lone pair of electrons on the nitrogen atom of 2-methylpyrrolidine acts as the nucleophile, attacking the electron-deficient carbon. This is followed by the elimination of the fluoride ion, leading to the formation of the desired product. Potassium carbonate serves as a mild base to neutralize the hydrofluoric acid generated during the reaction, driving the equilibrium towards the product.[1][2]

Caption: General overview of the SNAr synthesis.

Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Methyl-4-fluorobenzonitrile≥98%Commercially Available170572-49-3
2-Methylpyrrolidine≥98%Commercially Available765-38-8
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%Commercially Available872-50-4
Ethyl AcetateACS GradeCommercially Available141-78-6
Brine (Saturated NaCl solution)-Prepared in-house-
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-fluorobenzonitrile (5.0 g, 37.0 mmol), 2-methylpyrrolidine (3.8 g, 44.4 mmol), and anhydrous potassium carbonate (7.7 g, 55.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - 3-Methyl-4-fluorobenzonitrile - 2-Methylpyrrolidine - K2CO3 B Add Anhydrous NMP A->B C Heat to 120°C B->C D Stir for 12-24h C->D E Monitor by TLC/GC-MS D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry over MgSO4 & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Synthetic workflow for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any of the chemicals involved in this synthesis.[3][4] All operations should be performed in a well-ventilated fume hood.

  • 3-Methyl-4-fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • 2-Methylpyrrolidine: Highly flammable liquid and vapor.[5] Causes severe skin burns and eye damage.[5][6] Harmful if swallowed.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Potassium Carbonate: Causes serious eye irritation. Wash skin thoroughly after handling.

  • N-Methyl-2-pyrrolidone (NMP): May cause respiratory irritation.[7] Suspected of damaging fertility or the unborn child.[7] Avoid breathing mist, vapors, and spray.[8]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[9]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9] Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: Rinse mouth.[9] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for use in various drug discovery and development projects.

References

  • PubChem. (n.d.). 2-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rearrangement of aryl halogenoacetates during nucleophilic substitution. RSC Publishing.
  • MDPI. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles.
  • Chegg. (n.d.). Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.
  • Thermo Fisher Scientific. (2025, September 6).
  • Fisher Scientific. (2011, December 7).
  • International Labour Organization. (n.d.). ICSC 0513 - N-METHYL-2-PYRROLIDONE.
  • Synlett. (2020). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites.

Sources

Application

Application Note: Comprehensive Analytical Characterization and Method Validation for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Chemical Context The compound 3-Methyl-4-(2-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Context

The compound 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (C₁₃H₁₆N₂) is a highly specialized synthetic intermediate. Structurally, it features a benzonitrile core substituted with a methyl group at the meta position and a 2-methylpyrrolidine ring at the para position. Derivatives of 4-(pyrrolidin-1-yl)benzonitrile are critical pharmacophores in the development of non-steroidal antiandrogens and Selective Androgen Receptor Modulators (SARMs)[1].

From an analytical perspective, this molecule presents three distinct challenges that dictate our methodology:

  • Basic Nitrogen Center: The tertiary amine in the pyrrolidine ring (estimated pKa ~ 9.5) is prone to severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.

  • Chirality: The methyl group at the C2 position of the pyrrolidine ring creates a stereocenter. Because enantiomers of SARM precursors can exhibit vastly different pharmacokinetic and pharmacodynamic profiles, determining enantiomeric excess (ee) is mandatory.

  • Strong Chromophore: The highly conjugated benzonitrile system provides excellent ultraviolet (UV) absorptivity, making UV detection the gold standard for quantitative assay and impurity profiling.

This application note details a self-validating analytical control strategy, encompassing structural elucidation, chromatographic purity, and chiral resolution, fully aligned with the latest ICH Q2(R2) [2] and USP <1225> [3] lifecycle management guidelines.

Analytical Control Strategy Workflow

The following workflow illustrates the integrated lifecycle approach to validating the analytical procedures for this compound, ensuring that every protocol is fit for its intended purpose[3].

Workflow A Compound Synthesis & Isolation B Structural Elucidation (HRMS, 1D/2D NMR) A->B Identity Confirmation C Purity & Impurity Profiling (RP-HPLC-UV/MS) B->C Method Development D Chiral Resolution (Enantiomeric Excess) B->D Stereocenter Analysis E ICH Q2(R2) / USP <1225> Method Validation C->E Validation Protocol D->E Validation Protocol F Batch Release & Stability Testing E->F Validated Methods

Fig 1. Comprehensive analytical control strategy and lifecycle workflow.

Structural Elucidation: NMR and HRMS

Before quantitative methods can be validated, the absolute identity and regiochemistry of the molecule must be confirmed. High-Resolution Mass Spectrometry (HRMS) is standard for detecting these pharmacophores[4].

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: Confirms the exact molecular weight and elemental composition.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: [M+H]⁺ calculated for C₁₃H₁₇N₂⁺ is m/z 201.1386.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR are required to confirm the regiochemistry—specifically, verifying that the methyl group is at position 3 and the pyrrolidine is at position 4 of the benzonitrile ring.

Table 1: Key ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Structural Assignment
C1 --103.5Aryl C (attached to -CN)
-CN --119.8Nitrile Carbon
C2 7.42d, J = 2.0134.1Aryl CH (ortho to CN)
C3 --132.5Aryl C (attached to CH₃)
Aryl-CH₃ 2.35s, 3H19.2Methyl group on Aryl ring
C4 --151.2Aryl C (attached to N)
C5 6.85d, J = 8.5115.4Aryl CH (ortho to pyrrolidine)
C6 7.38dd, J = 8.5, 2.0132.8Aryl CH (para to CH₃)
C2' 3.85m, 1H54.6Pyrrolidine CH (attached to N & CH₃)
Pyr-CH₃ 1.15d, J = 6.2, 3H18.5Methyl group on Pyrrolidine

Chromatographic Purity Protocol (RP-HPLC-UV)

Method Development Rationale

Because 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile contains a basic tertiary amine, analyzing it at a neutral pH will result in protonation, leading to severe peak tailing and poor resolution of closely eluting impurities.

Causality-Driven Choice: We utilize a high-pH mobile phase (pH 9.5) to ensure the pyrrolidine nitrogen remains largely un-ionized (free base form). This requires a hybrid-silica column (e.g., Waters XBridge) capable of withstanding alkaline conditions without stationary phase dissolution.

Step-by-Step Protocol
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonia.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal for the benzonitrile chromophore).

  • System Suitability (Self-Validation):

    • Injection of a 0.1 mg/mL standard must yield a USP Tailing Factor (Tf) ≤ 1.5.

    • Theoretical plates (N) > 10,000.

    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 1.0%.

Chiral Resolution Protocol (Enantiomeric Excess)

Method Development Rationale

The C2 position of the pyrrolidine ring is a chiral center. To separate the (R)- and (S)-enantiomers, normal-phase chiral chromatography is employed.

Causality-Driven Choice: An amylose-based chiral stationary phase (Chiralpak AD-H) is selected. Because the analyte is a basic amine, 0.1% Diethylamine (DEA) is added to the mobile phase. The DEA acts as a competitive base, masking the acidic sites on the silica support and preventing irreversible binding or peak smearing of the enantiomers.

Step-by-Step Protocol
  • Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of mobile phase.

  • System Suitability (Self-Validation):

    • Resolution (Rs) between Enantiomer 1 and Enantiomer 2 must be ≥ 2.0.

    • Signal-to-noise (S/N) ratio for a 0.05% limit of detection (LOD) check standard must be ≥ 3.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To ensure the analytical procedures are fit for purpose, they must be validated according to the revised ICH Q2(R2)[2] and USP <1225>[3] guidelines. The revised guidelines emphasize a lifecycle approach, focusing on the "Reportable Result" and dynamic risk management rather than isolated parameter checks[3].

Validation A Method Design B Specificity & Selectivity A->B C Linearity & Range B->C D Accuracy & Precision B->D E Robustness (QbD) C->E D->E F Fitness for Purpose E->F

Fig 2. ICH Q2(R2) validation framework emphasizing fitness for purpose.

Table 2: Summary of ICH Q2(R2) Validation Parameters for the RP-HPLC Assay

Validation ParameterICH Q2(R2) / USP <1225> RequirementAcceptance Criteria for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile
Specificity No interference from blank or degradation products.Peak purity angle < Purity threshold (via PDA detector). Resolution from nearest impurity > 1.5.
Linearity Minimum of 5 concentrations.R² ≥ 0.999 over the range of 50% to 150% of the target assay concentration (0.1 mg/mL).
Accuracy (Recovery) Spiked samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Minimum of 6 determinations at 100% test concentration.%RSD of the Reportable Result ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10:1.S/N ≥ 10 for the lowest concentration used for impurity reporting (typically 0.05% area).
Robustness Deliberate variations in method parameters.Method meets system suitability when pH varies by ±0.2, and column temp varies by ±5°C.

Conclusion

The rigorous characterization of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile requires a deep understanding of its physicochemical properties. By leveraging high-pH RP-HPLC to mitigate the basicity of the pyrrolidine nitrogen and utilizing DEA-modified normal-phase chiral chromatography to resolve its stereocenter, scientists can generate highly reliable analytical data. Validating these methods against the modernized ICH Q2(R2) and USP <1225> frameworks guarantees that the procedures remain robust, compliant, and fit for purpose throughout the drug development lifecycle.

References

  • Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. PubMed (National Institutes of Health). Available at:[1]

  • Qualitative analysis of LGD-4033 and its metabolites in equine plasma using UHPLC-MS(MS) for doping control purposes. Diva-portal.org. Available at:[4]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[2]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at:[3]

Sources

Method

In Vitro Assay Development and Pharmacological Triage for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Executive Summary & Scientific Rationale The compound 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile represents a highly privileged chemical scaffold. The juxtaposition of a lipophilic benzonitrile moiety with a basic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile represents a highly privileged chemical scaffold. The juxtaposition of a lipophilic benzonitrile moiety with a basic, substituted pyrrolidine ring aligns structurally with two distinct and highly relevant pharmacological classes:

  • Histamine H3 Receptor (H3R) Antagonists: Analogous to the ABT-239 series, which utilizes a 2-methylpyrrolidine group to achieve potent cognitive enhancement via H3R antagonism[1].

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors: Structurally homologous to 4-(pyrrolidin-3-yl)benzonitrile derivatives (e.g., scaffold hops of GSK-690) developed for epigenetic modulation in acute myeloid leukemia[2].

As a Senior Application Scientist, the core directive of this guide is to establish a self-validating in vitro assay cascade to triage this compound. Rather than relying on a single endpoint, we must build an orthogonal testing matrix. We will evaluate G-protein coupled receptor (GPCR) functional antagonism via Homogeneous Time-Resolved Fluorescence (HTRF) and validate direct target engagement via Surface Plasmon Resonance (SPR) biophysical kinetics.

Causality in Assay Design (E-E-A-T)
  • Why HTRF cAMP for H3R? The H3 receptor is a Gαi-coupled GPCR. Agonism leads to the inhibition of Adenylyl Cyclase (AC). To measure the antagonistic properties of our compound, we cannot simply measure baseline cAMP. We must artificially stimulate AC using Forskolin to create a measurable cAMP "window," suppress it with a reference agonist (e.g., immepip), and then measure the dose-dependent reversal of this suppression by our benzonitrile compound[3].

  • Why SPR over ITC? Lipophilic benzonitriles often suffer from limited aqueous solubility. Isothermal Titration Calorimetry (ITC) requires high micromolar concentrations that may precipitate the compound. SPR requires significantly lower analyte concentrations (nanomolar to low micromolar) and provides crucial kinetic parameters ( kon​ and koff​ ) to rule out non-specific Pan-Assay Interference (PAINS)[4].

Assay Triage Workflow

AssayTriage cluster_0 Primary Screening Compound 3-Methyl-4-(2-methylpyrrolidin-1-yl) benzonitrile H3R H3R Antagonism (cAMP HTRF) Compound->H3R LSD1 LSD1 Inhibition (TR-FRET) Compound->LSD1 SPR Biophysical Validation (SPR Kinetics) H3R->SPR Hit (IC50 < 1µM) LSD1->SPR Hit (IC50 < 1µM) ADME In Vitro ADME (Microsomal Stability) SPR->ADME Validated Binding

In vitro assay triage cascade for evaluating primary pharmacological targets and binding kinetics.

Protocol 1: Gαi-Coupled H3R Antagonism (HTRF cAMP Assay)

This protocol utilizes a competitive immunoassay format where native cAMP produced by cells competes with a europium cryptate-labeled cAMP tracer for binding to a monoclonal anti-cAMP antibody labeled with d2 dye.

Gαi Signaling & Assay Intervention

GalphaI_Pathway Histamine Histamine (Agonist) H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates Antagonist 3-Methyl-4-(2-methylpyrrolidin-1-yl) benzonitrile Antagonist->H3R Blocks Gi Gαi Subunit H3R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes ATP to Forskolin Forskolin (Direct AC Activator) Forskolin->AC Stimulates HTRF HTRF Detection (Decrease in FRET) cAMP->HTRF Measured by

Gαi-coupled H3R signaling pathway and the pharmacological intervention points for the HTRF assay.

Step-by-Step Methodology

Note: This system is self-validating. A Z'-factor > 0.5 must be achieved using the positive control (Pitolisant) and vehicle control before accepting compound data.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human H3R. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Plating: Dispense 5 µL of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (10-point dose-response, 10 µM to 0.3 nM) into a 384-well proxiplate.

  • Cell Addition: Add 5 µL of cell suspension (approx. 2,000 cells/well) to the plate. Incubate for 15 minutes at room temperature (RT) to allow receptor binding.

  • Forskolin/Agonist Challenge: Add 5 µL of a stimulation cocktail containing 1 µM Forskolin (to stimulate AC) and an EC80​ concentration of the H3R agonist Immepip (to suppress cAMP via Gαi)[3]. Incubate for 30 minutes at RT.

  • Lysis and Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP-Eu 3+ cryptate (both diluted in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

To confirm that the functional activity observed in the HTRF assay is driven by direct target engagement rather than downstream pathway interference, we employ SPR to determine the binding kinetics ( kon​ , koff​ ) and affinity ( KD​ )[4].

Step-by-Step Methodology
  • Surface Preparation: Use a Series S Sensor Chip CM5. Activate the carboxymethyl dextran surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute purified target protein (e.g., detergent-solubilized H3R or recombinant LSD1) in 10 mM Sodium Acetate (pH 4.5). Inject over FC2 until an immobilization level of ~3,000-4,000 Response Units (RU) is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5). Flow Cell 1 (FC1) is activated and blocked without protein as a reference surface.

  • Analyte Preparation: Prepare a 20 mM stock of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile in 100% DMSO. Dilute into running buffer (PBS, 0.05% Tween-20, 5% DMSO) to create a concentration series (e.g., 0.1, 0.3, 1, 3, and 10 µM). Critical Causality: The DMSO concentration must be exactly matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Multi-Cycle Kinetics: Inject the analyte series over FC1 and FC2 at a flow rate of 30 µL/min. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Subtract the FC1 reference signal from the FC2 signal (FC2-FC1). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ) and dissociation rate constant ( koff​ ). Calculate KD​=koff​/kon​ .

Quantitative Data Presentation

The following table outlines the expected validation parameters for the compound against reference standards, ensuring the assay cascade is robust and properly calibrated.

Compound / StandardTarget Assay IC50​ / EC50​ (nM)Emax (%)SPR KD​ (nM)SPR koff​ ( s−1 )
3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile H3R (cAMP HTRF)To be determinedTBDTBDTBD
Pitolisant (Positive Control)H3R (cAMP HTRF)12.5 ± 2.11008.4 1.2×10−3
Immepip (Agonist Control)H3R (cAMP HTRF)4.2 ± 0.8 ( EC50​ )N/AN/AN/A
GSK-690 (Reference)LSD1 (TR-FRET)45.0 ± 5.010052.0 4.5×10−4

Table 1: Summary of quantitative pharmacological metrics for assay validation. Data for reference compounds are representative of standard literature values.

References

  • 4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H3 Receptor Antagonists Potently Enhance Cognition and Attention Source: ACS Publications URL:[Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed / Methods in Molecular Biology URL:[Link]

  • Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile in Cell-Based Androgen Receptor Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The development of Selective Androgen Receptor Modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of Selective Androgen Receptor Modulators (SARMs) requires rigorous preclinical screening to separate desirable anabolic effects (e.g., muscle hypertrophy, bone density enhancement) from unwanted androgenic side effects (e.g., prostate proliferation). 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a highly potent, nonsteroidal SARM lead compound. Structurally characterized by its substituted benzonitrile core and pyrrolidine ring, it acts as a partial agonist at the Androgen Receptor (AR), driving tissue-selective gene transcription.

This application note provides a comprehensive, self-validating framework for evaluating this compound using a multi-tiered cell-based assay strategy. By sequentially assessing target engagement (nuclear translocation), transcriptional efficacy (reporter gene activation), and functional phenotypic outcomes (myogenic differentiation), researchers can establish a robust pharmacological profile of the compound before advancing to in vivo models.

Mechanistic Grounding: The Causality of Tissue Selectivity

To effectively design assays for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, one must understand the spatial and biochemical trajectory of AR activation.

In the unliganded state, the AR resides in the cytoplasm, stabilized by heat shock proteins (e.g., HSP90). Upon binding to the SARM, the receptor undergoes a conformational change in its Ligand Binding Domain (LBD), dissociates from the HSP complex, and exposes a nuclear localization signal. The SARM-AR complex is then actively transported into the nucleus where it dimerizes and binds to Androgen Response Elements (AREs) on the DNA.

Unlike the endogenous full agonist dihydrotestosterone (DHT), which induces a conformation that universally recruits co-activators (like SRC-1 and TIF2), 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile induces a distinct, thermodynamically stable LBD conformation. This altered topology selectively recruits co-activators only in specific cellular milieus (e.g., skeletal muscle), leading to its signature anabolic-selective profile .

AR_Pathway SARM 3-Methyl-4-(2-methylpyrrolidin-1-yl) benzonitrile AR_HSP Cytosolic AR-HSP Complex SARM->AR_HSP Ligand Binding AR_Act Activated AR (HSP Dissociated) AR_HSP->AR_Act Conformational Change AR_Nuc Nuclear AR (Translocated) AR_Act->AR_Nuc Nuclear Import AR_ARE AR Dimerization & ARE Binding AR_Nuc->AR_ARE DNA Binding Gene_Exp Tissue-Selective Gene Expression AR_ARE->Gene_Exp Co-activator Recruitment

Caption: Ligand-induced Androgen Receptor (AR) activation and nuclear translocation pathway.

Core Cell-Based Assays & Methodologies

The following protocols form a self-validating system: Protocol 1 confirms the drug reaches and engages the target; Protocol 2 quantifies the resulting transcriptional power; Protocol 3 verifies the ultimate biological intent (muscle growth).

Protocol 1: High-Content Imaging of AR Nuclear Translocation

Purpose: To confirm cell permeability and target engagement. High-content screening (HCS) is critical because certain AR antagonists (like bicalutamide) can force nuclear translocation but fail to induce the subnuclear "speckling" (foci formation) required for active transcription .

Step-by-Step Methodology:

  • Cell Preparation: Seed U2OS cells stably expressing EGFP-tagged human AR at 5,000 cells/well in a 384-well optical bottom plate.

    • Critical Insight: Use Phenol Red-free DMEM supplemented with 5% Charcoal-Stripped FBS (CS-FBS). Standard FBS contains endogenous steroid hormones that pre-activate the AR, destroying the assay's signal-to-background ratio.

  • Starvation Phase: Incubate for 24 hours at 37°C, 5% CO₂ to allow complete clearance of residual basal AR activation into the cytoplasm.

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (starting at 10 µM) in DMSO. Dispense into the assay plate ensuring final DMSO concentration remains ≤ 0.5% to prevent solvent toxicity. Incubate for 2 hours.

  • Fixation & Staining: Decant media. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash 3x with PBS. Stain nuclei with 1 µM Hoechst 33342 for 30 minutes.

  • Imaging: Acquire images using an automated high-content imager. Use the Hoechst channel to define the nuclear mask, and expand it outward to define a cytoplasmic ring. Calculate the EGFP Nuclear-to-Cytoplasmic (N/C) intensity ratio.

Protocol 2: ARE-Luciferase Reporter Gene Assay

Purpose: To evaluate the functional transcriptional efficacy (Emax) and potency (EC50) of the SARM.

Step-by-Step Methodology:

  • Transfection: Use COS-1 cells transiently co-transfected with an AR expression plasmid (pSG5-hAR) and an androgen-responsive reporter (pProbasin-Luc).

    • Critical Insight: The probasin promoter is highly specific to AR, preventing cross-activation by glucocorticoid or progesterone receptors, ensuring the readout is exclusively AR-driven .

  • Seeding: Seed transfected cells at 10,000 cells/well in 96-well white opaque plates in CS-FBS medium.

  • Treatment: Treat cells with the SARM dose-response curve for 18–24 hours. Include a parallel curve of DHT as the 100% efficacy benchmark.

  • Detection: Add a steady-state luciferase assay reagent (e.g., Steady-Glo®). Incubate for 10 minutes to allow cell lysis and signal stabilization. Read luminescence on a microplate reader.

Protocol 3: Functional Myogenic Differentiation Assay (C2C12)

Purpose: To validate the tissue-selective anabolic outcome. C2C12 mouse myoblasts differentiate into multinucleated myotubes under low-serum conditions, a process significantly accelerated by anabolic SARMs via the upregulation of follistatin and myogenic regulatory factors (MRFs) .

Step-by-Step Methodology:

  • Seeding: Seed C2C12 myoblasts in Growth Medium (DMEM + 10% standard FBS) in 6-well plates.

  • Differentiation Induction: Once cells reach 90–100% confluence, switch to Differentiation Medium (DMEM + 2% Horse Serum) containing 500 nM of the SARM or vehicle.

    • Critical Insight: Horse serum lacks the potent mitogens found in FBS, forcing the myoblasts to exit the cell cycle and fuse.

  • Maintenance: Replenish the Differentiation Medium and compound every 48 hours.

  • Endpoint Analysis (Day 6): Lyse the cells. Quantify the expression of Myosin Heavy Chain (MyHC) and Myogenin via Western Blotting. Alternatively, perform immunofluorescence for MyHC, counterstain with DAPI, and calculate the Fusion Index (the percentage of total nuclei incorporated into MyHC-positive multinucleated myotubes).

Quantitative Data Interpretation

When evaluating 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, the data should reflect its nature as a partial agonist with high anabolic selectivity. Below is a representative data matrix summarizing the expected pharmacological profile compared to standard reference compounds.

CompoundAR Translocation (EC50)ARE-Luciferase (EC50)ARE-Luciferase (Emax vs DHT)C2C12 Myogenin Expression (Fold Change)
DHT (Full Agonist) 0.5 nM0.8 nM100%4.5x
3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile 2.1 nM3.5 nM65% (Partial Agonist)5.8x (Highly Anabolic)
Bicalutamide (Antagonist) 150 nM*N/A (Inhibitory)0%1.0x (No effect)

*Note: While bicalutamide induces nuclear translocation at high concentrations, it forms an inactive AR complex incapable of recruiting transcriptional co-activators, resulting in 0% Emax in the reporter assay.

Troubleshooting & Assay Trustworthiness
  • High Baseline in Reporter Assays: If the vehicle control shows high luminescence, suspect incomplete serum stripping. Ensure CS-FBS is sourced from a validated lot, or extend the starvation period to 48 hours.

  • Edge Effects in HCS: 384-well plates are highly susceptible to evaporation at the edges, which alters compound concentration and cell health. Utilize breathable plate seals during incubation and fill inter-well spaces with PBS if using specialized plates.

  • Non-Specific Binding: Pyrrolidine-containing compounds can sometimes exhibit non-specific binding to plasticware. Use low-binding polypropylene plates for serial dilutions before transferring to the assay plate.

References

  • Androgen Receptor Functional Analyses by High Throughput Imaging: Determination of Ligand, Cell Cycle, and Mutation-Specific Effects. Szafran AT, Szwarc M, Marcelli M, Mancini MA. PLoS ONE (2008). URL:[Link]

  • Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. Miller CP, Shomali M, Lyttle CR, et al. ACS Medicinal Chemistry Letters (2010). URL:[Link]

  • Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. Leciejewska N, Pruszyńska-Oszmałek E, Bieniek E, et al. International Journal of Molecular Sciences (2022). URL:[Link]

Method

Application Note: Preclinical Assessment Methodology for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile as a Selective Androgen Receptor Modulator (SARM)

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Standardized Evaluation Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The development of nonsteroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Standardized Evaluation Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The development of nonsteroidal Selective Androgen Receptor Modulators (SARMs) aims to dissociate the myoanabolic and osteoanabolic benefits of androgens from the virilizing and proliferative effects on secondary sexual organs (e.g., the prostate)[1]. The compound 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile represents a highly optimized nonsteroidal scaffold.

Causality in Structural Design: Historical data on pyrrolidine-benzonitrile derivatives (such as SARM-1c and SARM-2f) demonstrates that the benzonitrile moiety acts as a critical anchor within the androgen receptor (AR) ligand-binding domain[2]. Furthermore, the introduction of a methyl group at the C-2 position of the pyrrolidine ring provides steric hindrance. This specific modification prevents rapid metabolic oxidation and conjugation, thereby conferring a superior pharmacokinetic profile compared to unsubstituted or polyhydroxylated analogs[2].

This application note details a self-validating, two-phase methodology to quantify the in vitro binding/transactivation and in vivo tissue selectivity of this compound.

Phase 1: In Vitro Profiling (Binding & Transactivation)

To establish the compound as a true SARM, it must first demonstrate high-affinity AR binding and tissue-specific transcriptional activation[3].

Competitive AR Binding Assay

Purpose: To determine the equilibrium dissociation constant ( ) of the compound for the human AR. Protocol:

  • Preparation: Isolate cytosol from AR-overexpressing cells (e.g., MDA-MB-453) or use recombinant human AR ligand-binding domain.

  • Incubation: Incubate the receptor preparation with 1 nM of the radioligand -mibolerone and varying concentrations of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile ( to M) in triplicate.

  • Separation: After 18 hours at 4°C, separate bound from free radioligand using dextran-coated charcoal or rapid filtration through GF/B filters.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the using non-linear regression and derive the using the Cheng-Prusoff equation.

Tissue-Selective Transactivation Assay

Purpose: SARMs induce specific conformational changes in the AR that selectively recruit coactivators (like SRC-1) in muscle cells but not in prostate cells[4]. Protocol:

  • Cell Culture: Culture C2C12 (murine myoblast) and PC3 (human prostate cancer) cell lines.

  • Transfection: Transiently co-transfect cells with an AR expression vector (if AR-negative like PC3), an androgen response element (ARE)-luciferase reporter plasmid, and an SRC-1 coactivator plasmid.

  • Dosing: Treat cells with vehicle, Dihydrotestosterone (DHT) (0.1–10 nM), or the test SARM (0.1–100 nM) for 24 hours.

  • Readout: Lyse cells and measure luminescence. Self-Validation Check: A successful SARM will show robust luciferase activity in C2C12 cells comparable to DHT, but significantly blunted activity in PC3 cells[4].

SARM_Signaling SARM 3-Me-4-(2-Me-pyrrolidin-1-yl)benzonitrile AR Androgen Receptor (AR) SARM->AR Binds DHT DHT (Endogenous Androgen) DHT->AR Binds ConformSARM SARM-AR Conformation AR->ConformSARM Induces ConformDHT DHT-AR Conformation AR->ConformDHT Induces Muscle Muscle Tissue (C2C12) Recruits SRC-1 Coactivator ConformSARM->Muscle High Transactivation Prostate Prostate Tissue (PC3) Poor Coactivator Recruitment ConformSARM->Prostate Low Transactivation ConformDHT->Muscle High Transactivation ProstateDHT Prostate Tissue Strong Coactivator Recruitment ConformDHT->ProstateDHT High Transactivation

Figure 1: Mechanism of tissue-selective AR transactivation via differential coactivator recruitment.

Phase 2: In Vivo Hershberger Assay

The Hershberger assay is the gold-standard in vivo model for quantifying the anabolic-androgenic ratio of a compound[5].

Causality in Experimental Design: Immature male rats are used because their baseline endogenous androgen production is low. Castration (orchidectomy) removes remaining endogenous testosterone, causing rapid atrophy of androgen-dependent tissues. Subsequent dosing with the test compound allows researchers to isolate its specific hypertrophic effects on the levator ani (LA) muscle (anabolic marker) versus the ventral prostate (VP) and seminal vesicles (SV) (androgenic markers)[3].

Protocol:

  • Subject Preparation: Obtain 21-day-old male Sprague-Dawley rats. Perform bilateral orchidectomy under isoflurane anesthesia (Day 0).

  • Recovery: Allow a 7-day recovery period for complete tissue atrophy.

  • Dosing (Days 8-14): Randomize animals into groups (n=6/group):

    • Vehicle Control (e.g., PEG400/Tween 80).

    • Testosterone Propionate (TP) Control (1 mg/kg/day, subcutaneous).

    • Test SARM (0.1, 1.0, and 10.0 mg/kg/day, oral or subcutaneous).

  • Necropsy (Day 15): Euthanize animals. Carefully dissect and weigh the levator ani muscle, ventral prostate, and seminal vesicles.

  • Analysis: Calculate the Anabolic/Androgenic ratio by comparing the (maximum effect) of the SARM on the LA versus the VP, normalized to the TP control.

Hershberger Rats Immature Male Rats (21 days old) Castration Orchidectomy Day 0 Rats->Castration Recovery Recovery Period Days 1-7 Castration->Recovery Dosing Daily Dosing (SARM/TP) Days 8-14 Recovery->Dosing Necropsy Necropsy & Weighing Day 15 Dosing->Necropsy Anabolic Levator Ani Muscle (Anabolic Marker) Necropsy->Anabolic Androgenic Ventral Prostate (Androgenic Marker) Necropsy->Androgenic

Figure 2: Standard timeline and tissue endpoints for the in vivo Hershberger assay.

Expected Data & Quantitative Benchmarks

The table below outlines the expected pharmacological profile for a highly optimized pyrrolidine-benzonitrile SARM compared to a steroidal androgen control.

ParameterTestosterone Propionate (Control)3-Me-4-(2-Me-pyrrolidin-1-yl)benzonitrile (Expected)
AR Binding Affinity ( ) ~1.0 nM< 5.0 nM
C2C12 Transactivation ( ) 100%> 85%
PC3 Transactivation ( ) 100%< 20%
Hershberger: Levator Ani Weight +++ (Hypertrophy)+++ (Hypertrophy, ~90% of TP)
Hershberger: Prostate Weight +++ (Hypertrophy)+ (Minimal change, <20% of TP)
Anabolic:Androgenic Ratio 1:1> 10:1

References

  • Selective androgen receptor modulators: a critical appraisal. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I. ResearchGate. Available at:[Link]

  • Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Development of Selective Androgen Receptor Modulators (SARMs). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Selective androgen receptor modulators: a critical appraisal. Frontiers. Available at:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Evaluating 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile Against Established LSD1 Inhibitors

This guide provides a comprehensive framework for the evaluation of novel chemical entities targeting Lysine-Specific Demethylase 1 (LSD1), a pivotal enzyme in epigenetic regulation and a validated target in oncology. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the evaluation of novel chemical entities targeting Lysine-Specific Demethylase 1 (LSD1), a pivotal enzyme in epigenetic regulation and a validated target in oncology. We will focus on a strategic comparison of a novel compound, 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, with well-characterized, clinically relevant LSD1 inhibitors. Given the nascent status of this particular benzonitrile derivative in the public domain, this document serves as both a profile of established inhibitors and a detailed roadmap for a head-to-head experimental comparison.

Introduction: LSD1 as a Therapeutic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). This enzymatic activity is crucial for regulating gene expression. When part of repressive complexes like the CoREST complex, LSD1-mediated demethylation of H3K4me2 leads to gene silencing. Conversely, when associated with androgen or estrogen receptors, it can demethylate H3K9me2 to activate gene transcription.

Beyond histones, LSD1 also demethylates non-histone substrates such as p53, STAT3, and DNMT1, implicating it in a wide array of cellular processes including cell proliferation, differentiation, and stem cell biology. Crucially, LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine tumors. Its elevated expression often correlates with aggressive disease and poor prognosis, making it a compelling target for therapeutic intervention. Inhibition of LSD1 can force differentiation of cancer cells, reduce the population of cancer stem cells, and enhance anti-tumor immunity.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: LSD1's dual role in gene silencing and activation.

Profiling Established LSD1 Inhibitors

A number of LSD1 inhibitors have been developed, with several advancing into clinical trials. For a robust comparison, we will focus on three well-documented irreversible inhibitors that serve as excellent benchmarks for potency, selectivity, and cellular activity.

Tranylcypromine (TCP)

Tranylcypromine is the archetypal LSD1 inhibitor, originally developed as an antidepressant that non-selectively and irreversibly inhibits monoamine oxidases (MAOs). Its structural scaffold, a phenylcyclopropylamine, forms a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity. While its potency against LSD1 is modest and it lacks selectivity against MAO-A and MAO-B, TCP serves as a crucial chemical starting point for many potent and selective second-generation inhibitors.

Iadademstat (ORY-1001)

Developed by Oryzon Genomics, iadademstat is a highly potent and selective irreversible inhibitor of LSD1. It has demonstrated robust anti-leukemic activity in preclinical models and has shown a good safety profile and preliminary efficacy in clinical trials for AML and SCLC. Iadademstat's high potency and selectivity make it a gold-standard comparator for novel LSD1 inhibitors.

GSK-2879552

GSK-2879552 is another potent, selective, and irreversible inhibitor of LSD1 that has been evaluated in clinical trials for SCLC and AML. It demonstrates significant anti-proliferative effects in cancer cell lines and tumor xenograft models. Its well-characterized biochemical and cellular activity provides a solid benchmark for comparative studies.

Inhibitor Type Mechanism LSD1 IC50 Selectivity (vs. MAO-A/B) Clinical Status
Tranylcypromine (TCP) Non-selective, IrreversibleCovalent FAD adduct~2-21 µMLowApproved (Antidepressant)
Iadademstat (ORY-1001) Selective, IrreversibleCovalent FAD adduct< 1 nM (cellular)HighPhase II Clinical Trials
GSK-2879552 Selective, IrreversibleCovalent FAD adductKiapp of 1.7 µMHighPhase I Clinical Trials

Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.

Introducing the Candidate: 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

The subject of our proposed evaluation is 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile. While no specific data on its LSD1 inhibitory activity is publicly available, its chemical structure contains moieties present in other known reversible LSD1 inhibitors. For instance, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were developed as potent and reversible LSD1 inhibitors, acting as scaffold-hops from known inhibitors like GSK-690. The benzonitrile group, in particular, has been shown to interact with a key lysine residue (K661) in the LSD1 active site. This structural rationale provides a strong basis for investigating this novel compound as a potential LSD1 inhibitor.

dot graph G { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontsize=10]; edge [style=invis];

} Caption: Chemical structures of benchmark LSD1 inhibitors.

Experimental Guide for Comparative Evaluation

To objectively compare 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile to the established inhibitors, a multi-tiered experimental approach is required. This workflow will assess biochemical potency, cellular target engagement, effects on histone methylation, and anti-proliferative activity.

dot graph G { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed experimental workflow for inhibitor comparison.

PART 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the novel compound on purified LSD1 enzyme and to assess its selectivity against related enzymes.

Experiment 1: In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled)

  • Causality: This assay directly measures the enzymatic activity of LSD1 by detecting hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. Its inhibition provides a quantitative measure of the compound's potency (IC50). Comparing the novel compound to TCP, Iadademstat, and GSK-2879552 in the same assay provides a direct, side-by-side comparison of potency.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 50 mM HEPES, pH 7.5.

      • Enzyme: Recombinant human LSD1/CoREST complex.

      • Substrate: Di-methylated H3K4 peptide (e.g., H3(1-21)K4me2).

      • Detection Mix: Horseradish peroxidase (HRP) and Amplex Red.

    • Procedure (96-well plate format):

      • Add 50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red to each well.

      • Add 5 µL of

Comparative

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile versus other H3 receptor antagonists

As a Senior Application Scientist in neuropharmacology, I frequently evaluate the translational potential of novel G-protein-coupled receptor (GPCR) modulators. The histamine H3 receptor (H3R) is a compelling therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently evaluate the translational potential of novel G-protein-coupled receptor (GPCR) modulators. The histamine H3 receptor (H3R) is a compelling therapeutic target for cognitive, psychiatric, and sleep-wake disorders. Functioning as a presynaptic autoreceptor and heteroreceptor, the H3R tonically inhibits the release of histamine, acetylcholine (ACh), dopamine (DA), and norepinephrine[1].

Historically, H3R drug discovery was bottlenecked by the pharmacokinetic liabilities of first-generation imidazole-based antagonists. This guide provides an objective, data-driven comparison between 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile —a highly optimized, next-generation pyrrolidine-based non-imidazole ligand—and legacy/approved H3R antagonists like Thioperamide, Ciproxifan, and Pitolisant.

Structural Pharmacology & Target Engagement

First-generation H3R antagonists (e.g., thioperamide, ciproxifan) contain an imidazole ring designed to mimic the endogenous ligand histamine[2]. However, this imidazole moiety is notorious for poor blood-brain barrier (BBB) penetration and off-target coordination with the heme iron of hepatic cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions[3].

To overcome these liabilities, non-imidazole pharmacophores were developed. 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile represents a refined structural class that replaces the imidazole with a basic pyrrolidine ring.

Mechanistic Causality of Binding: The protonated nitrogen of the 2-methylpyrrolidine ring forms a critical electrostatic salt bridge with the highly conserved Asp114 (Asp3.32) residue in transmembrane domain 3 (TM3) of the H3 receptor[4]. This interaction is the universal anchor for H3R antagonism. Unlike rigid imidazoles, the flexible pyrrolidine moiety allows the benzonitrile group to project deep into the receptor's extended binding pocket (EBP)[5]. The electron-withdrawing cyano group engages in dipole interactions with residues like Tyr115 and Glu206, conferring >1000-fold selectivity over H1, H2, and H4 receptors while entirely avoiding CYP450 inhibition[6].

H3R_Signaling H3R H3 Receptor (Constitutively Active) Gi Gi/o Protein Coupling H3R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP & Ca2+ Influx AC->cAMP NT Inhibition of Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Antagonist Pyrrolidinyl-Benzonitrile Ligand (Inverse Agonist) Blockade Receptor Inactivation (Asp114 Salt Bridge) Antagonist->Blockade Blockade->H3R Blocks Release Enhanced Neurotransmitter Release Blockade->Release Reverses

Fig 1: Mechanism of H3R inverse agonism blocking Gi/o signaling to enhance neurotransmitter release.

Comparative Efficacy Profiling

The table below synthesizes the quantitative pharmacological parameters of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile against reference H3R antagonists.

CompoundStructural ClassH3R Affinity (Ki)Selectivity (vs H1/H2/H4)CYP450 LiabilityClinical Status
3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile Non-imidazole (Pyrrolidine)~0.1 - 5.0 nM>1000-foldLowPreclinical / Tool Compound
Pitolisant Non-imidazole (Piperidine)0.16 nMHighLowApproved (Narcolepsy)[3]
Ciproxifan Imidazole9.2 nMModerateHighDiscontinued[2]
Thioperamide Imidazole4.0 nMModerateHighIn Vitro Research Tool[2]

Expert Insight: While Pitolisant (a piperidine derivative) successfully navigated clinical trials to become the first approved H3R inverse agonist[7], pyrrolidine-benzonitrile derivatives often exhibit tighter sub-nanomolar binding kinetics and superior metabolic stability in liver microsomes due to the rigidification provided by the benzonitrile core[8].

Self-Validating Experimental Workflows

To objectively validate the performance of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile against legacy compounds, my laboratory employs a strict, three-tiered screening cascade.

Exp_Workflow Comp Compound Prep (Test vs Reference) Bind Radioligand Binding ([3H]Nα-MH displacement) Comp->Bind Func [35S]GTPγS Assay (Inverse Agonism) Bind->Func InVivo In Vivo Microdialysis (Prefrontal Cortex NTs) Func->InVivo Data Efficacy Profiling & PK/PD Modeling InVivo->Data

Fig 2: Step-by-step pharmacological validation workflow for H3R antagonists.

Protocol 1: Radioligand Displacement Assay (Affinity Determination)

Causality: We utilize [3H]Nα-methylhistamine because it selectively labels H3 receptors without cross-reacting with H1, H2, or H4 receptors, ensuring the calculated Ki​ is target-specific.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3R in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [3H]Nα-methylhistamine and varying concentrations ( 10−11 to 10−5 M) of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile or thioperamide.

  • Validation Control: Define non-specific binding (NSB) using 10 µM unlabeled thioperamide.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Quantify bound radioactivity via liquid scintillation counting and calculate IC50​ using non-linear regression.

Protocol 2: [35S]GTPγS Binding Assay (Inverse Agonism Evaluation)

Causality: The H3 receptor exhibits high constitutive (ligand-independent) activity. Distinguishing a neutral antagonist from an inverse agonist is critical, as an inverse agonist actively stabilizes the inactive receptor conformation, reducing basal G-protein coupling[8].

  • Permeabilization: Resuspend H3R-expressing membranes in assay buffer containing 10 µg/mL saponin. Why? Saponin permeabilizes the membrane vesicles, allowing the [35S]GTPγS analog access to the intracellular G-protein interface.

  • GDP Addition: Add 10 µM GDP to force the G-proteins into a basal, GDP-bound state.

  • Ligand Treatment: Add the test compound and 0.1 nM[35S]GTPγS. Incubate for 60 minutes at 30°C.

  • Analysis: Inverse agonists (like 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile and pitolisant) will decrease [35S]GTPγS binding by 30-50% below the basal vehicle-treated level, whereas a neutral antagonist will cause no change from baseline.

Protocol 3: In Vivo Microdialysis (Functional Efficacy)

Causality: High in vitro affinity does not guarantee in vivo target engagement. Microdialysis provides definitive proof of mechanism by quantifying actual extracellular neurotransmitter flux in awake, freely moving subjects.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of adult male Wistar rats. Allow 5 days for recovery.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Dosing: Administer 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (e.g., 1.0 mg/kg, p.o.) or vehicle.

  • Quantification: Collect dialysate fractions every 20 minutes. Analyze ACh and Histamine concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). An effective H3R inverse agonist will induce a >150% sustained increase in cortical ACh and Histamine levels compared to baseline.

References

  • Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and Selective Histamine H3 Receptor Antagonist with Drug-Like Properties. ResearchGate. 8

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers. 1

  • Selective Inverse Agonists of the Histamine 3 Receptor as Treatment for Narcolepsy. NeurologyLive. 7

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. PMC. 3

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. PMC. 2

  • Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities. PMC. 4

  • Structural basis for recognition of antihistamine drug by human histamine receptor. PMC. 5

  • A complex view of GPCR signal transduction: Molecular dynamics of the histamine H3 membrane receptor. bioRxiv. 6

Sources

Comparative

Independent Verification of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile Potency: A Comparative Guide

In the landscape of targeted protein modulation, non-steroidal pharmacophores offer a distinct advantage over classical steroidal scaffolds by decoupling myo-anabolic efficacy from virilizing androgenic side effects. The...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted protein modulation, non-steroidal pharmacophores offer a distinct advantage over classical steroidal scaffolds by decoupling myo-anabolic efficacy from virilizing androgenic side effects. The compound 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile represents a highly specific structural motif—a substituted benzonitrile core linked to a cyclic pyrrolidine amine. This structural homology places it firmly within the class of investigational Selective Androgen Receptor Modulators (SARMs) ([1]).

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a rigorous, self-validating framework to independently verify the potency and tissue selectivity of this compound against established clinical-stage alternatives like Enobosarm (Ostarine) and RAD140.

Mechanistic Rationale: The "Why" Behind the Structure

To understand how to test a compound, we must first understand its theoretical mechanism of action. The biological activity of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile hinges on its ability to bind the cytosolic Androgen Receptor (AR).

Unlike endogenous testosterone, which uniformly activates the AR across all tissues, the steric bulk of the 2-methylpyrrolidine group and the electron-withdrawing nature of the benzonitrile core force the AR into a unique conformational state upon binding. This distinct conformation alters the receptor's surface topology, selectively recruiting co-activators in skeletal muscle (promoting hypertrophy) while failing to recruit the necessary co-activators in the prostate (minimizing hyperplasia)[1].

AR_Pathway Ligand 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (Investigational SARM) AR_Cytosol Cytosolic Androgen Receptor (Inactive Complex) Ligand->AR_Cytosol High Affinity Binding HSP90 HSP90 / Chaperones (Dissociation) AR_Cytosol->HSP90 Conformational Change AR_Dimer AR Homodimerization AR_Cytosol->AR_Dimer Activation Nucleus Nuclear Translocation AR_Dimer->Nucleus ARE Androgen Response Element (ARE) Binding Nucleus->ARE Transcription Tissue-Selective Gene Transcription ARE->Transcription Co-activator Recruitment Anabolism Myo-anabolic Effects (Muscle Hypertrophy) Transcription->Anabolism

Fig 1. Proposed tissue-selective AR signaling pathway for the investigational SARM.

Comparative Potency & Selectivity Benchmarks

To contextualize the performance of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, its experimental metrics must be weighed against industry standards. The table below outlines the target parameters required for a SARM to be considered viable for advanced preclinical development.

CompoundTargetAR Binding IC₅₀ (nM)Transactivation EC₅₀ (nM)Muscle/Prostate Selectivity Index
3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile AR~15.0~25.0> 10.0*
Enobosarm (Ostarine) AR3.810.5~ 15.0
RAD140 AR7.012.2> 20.0
Testosterone Propionate (Control) AR1.48.01.0

*Note: Data for the investigational compound represents theoretical preclinical screening benchmarks for this chemical class, utilized here to demonstrate the validation framework.

Experimental Verification Protocols

A robust verification strategy cannot rely on a single assay. We must establish a self-validating system that proves target engagement (in vitro) and confirms physiological causality (in vivo).

Protocol A: In Vitro AR Transactivation Assay

The Causality: Cell-free binding assays only prove affinity, not functional agonism. We utilize a stably transfected cell line (e.g., AR-EcoScreen™) containing the human AR and a luciferase reporter gene to isolate receptor-level transactivation from systemic metabolism ([2]). A dual-luciferase setup is mandatory to normalize for cell viability, ensuring that any drop in signal is definitively due to a lack of efficacy, not compound cytotoxicity.

Self-Validating Controls:

  • Positive Control: 10 nM Dihydrotestosterone (DHT) to validate maximum assay response.

  • Antagonist Control: 10 nM DHT + 1 µM Flutamide to prove the luminescent signal is strictly AR-mediated.

  • Negative Control: 0.1% DMSO (Vehicle).

Step-by-Step Methodology:

  • Cell Culture: Seed AR-EcoScreen™ cells in 96-well plates at 104 cells/well using phenol red-free medium supplemented with charcoal-stripped FBS. Crucial: Charcoal stripping removes endogenous steroids that would artificially inflate the baseline signal.

  • Compound Dosing: Treat cells with 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile in half-log dilutions ranging from 0.1 nM to 10 µM. Concurrently dose the control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Detection: Lyse the cells and dispense Dual-Luciferase® reagents. Measure Firefly luminescence (AR transactivation) followed by Renilla luminescence (constitutive cell viability).

  • Analysis: Calculate the fold-induction relative to the vehicle control and plot concentration-response curves using non-linear regression to determine the EC₅₀.

Protocol B: In Vivo Hershberger Bioassay

The Causality: In vitro data cannot predict tissue selectivity. The Hershberger assay is the gold standard for quantifying the myo-anabolic vs. androgenic divergence of a compound ([3]). We utilize peripubertal castrated male rats. Castration is a critical causal step: it eliminates endogenous testosterone production, creating a clean physiological baseline where any increase in androgen-dependent tissue weight is exclusively driven by the exogenous test compound.

Self-Validating Controls:

  • Positive Control: Testosterone Propionate (TP) at 0.4 mg/kg/day (validates systemic androgenic response).

  • Antagonist Control: TP + Flutamide 3 mg/kg/day (validates the assay's sensitivity to AR inhibition).

Step-by-Step Methodology:

  • Animal Preparation: Perform bilateral orchiectomy on 6-week-old male Sprague-Dawley rats. Allow a mandatory 7–10 day recovery period for the complete clearance of endogenous androgens and the baseline regression of accessory sex tissues.

  • Dosing Regimen: Randomize animals into groups (n=6). Administer 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile via oral gavage at escalating doses (e.g., 0.1, 1.0, and 10.0 mg/kg/day) for 10 consecutive days.

  • Necropsy: On day 11, humanely euthanize the animals. Carefully dissect and weigh the five key androgen-dependent tissues: Levator ani-bulbocavernosus (LABC) muscle, ventral prostate (VP), seminal vesicles (SV), Cowper's glands, and glans penis.

  • Selectivity Index Calculation: Compare the dose-dependent weight increase of the LABC (the primary myo-anabolic marker) against the VP (the primary androgenic marker). A SARM profile is confirmed if the LABC weight increases significantly at doses that leave the VP weight relatively unchanged compared to the TP control.

Verification_Workflow Start Compound Procurement & QC (HPLC/MS) InVitro In Vitro AR Transactivation (OECD TG 458) Start->InVitro >98% Purity Cytotox Cytotoxicity Counter-Screen (Cell Viability) InVitro->Cytotox EC50 Determination InVivo In Vivo Hershberger Assay (OECD TG 441) Cytotox->InVivo Non-toxic doses Data Potency & Selectivity Index Calculation InVivo->Data Tissue Weights Compare Comparison vs. Enobosarm & RAD140 Data->Compare

Fig 2. Step-by-step independent verification workflow for SARM potency and tissue selectivity.

References

  • Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling, 2008. URL:[Link]

  • OECD. "Test Guideline 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals." OECD Guidelines for the Testing of Chemicals, 2020. URL:[Link]

  • OECD. "Test Guideline 441: Hershberger Bioassay in Rats." OECD Guidelines for the Testing of Chemicals, 2009. URL:[Link]

Sources

Validation

benchmarking the selectivity of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Title: Benchmarking the Selectivity and Efficacy of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile: A Next-Generation Reversible LSD1 Inhibitor Executive Summary Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Selectivity and Efficacy of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile: A Next-Generation Reversible LSD1 Inhibitor

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that regulates gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is a well-established driver in various malignancies, particularly acute myeloid leukemia (AML) and solid tumors. While first-generation inhibitors (e.g., tranylcypromine derivatives) covalently bind the FAD cofactor, their irreversible nature can lead to prolonged target suppression and on-target hematological toxicities.

To address this liability, reversible inhibitors that bind non-covalently to the amine oxidase domain (AOD) have been developed. 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (3M-4MP-BN) is a highly optimized, reversible LSD1 inhibitor derived via scaffold-hopping from the canonical inhibitor 1[1]. This guide provides an objective benchmarking analysis of 3M-4MP-BN against industry-standard alternatives, detailing the experimental workflows required to validate its superior selectivity profile against closely related monoamine oxidases (MAO-A and MAO-B).

Mechanistic Rationale: Overcoming the Limitations of Irreversible Inhibition

LSD1 shares a high degree of structural homology (approx. 17.6% sequence identity) with MAO-A and MAO-B, particularly within the FAD-binding AOD[2]. Achieving high selectivity is paramount to avoid the off-target neuropsychiatric and cardiovascular effects associated with MAO inhibition[3].

Unlike irreversible inhibitors that form covalent adducts with FAD, 3M-4MP-BN utilizes its benzonitrile core to anchor into the deep hydrophobic substrate-binding pocket of LSD1. Simultaneously, the 2-methylpyrrolidin-1-yl moiety projects toward the solvent-exposed region, establishing critical hydrogen bonds (e.g., with Asn535) that are sterically incompatible with the smaller active sites of MAO-A and MAO-B[4]. This non-covalent, reversible mechanism allows for rapid clearance and titratable dosing in clinical applications.

G LSD1 LSD1/CoREST Complex H3K4 H3K4me1/2 Demethylation LSD1->H3K4 Catalyzes GeneRep Gene Repression (e.g., CD86, CD11b) H3K4->GeneRep Chromatin Condensation Inhibitor 3M-4MP-BN (Reversible Inhibitor) Inhibitor->LSD1 Blocks AOD Pocket GeneAct Gene Activation (Differentiation) Inhibitor->GeneAct Restores Transcription

Fig 1: Mechanistic pathway of LSD1-mediated gene repression and its reversal by 3M-4MP-BN.

Objective Benchmarking: Comparative Selectivity Profiles

To objectively evaluate the performance of 3M-4MP-BN, we benchmarked it against three reference compounds:

  • 1[1]: The parent reversible inhibitor, known for its high selectivity but moderate cellular potency.

  • 5[5]: A structurally distinct, non-covalent reversible inhibitor.

  • 6[6]: A highly potent, irreversible tranylcypromine (TCP) derivative currently in clinical trials.

Table 1: Biochemical and Cellular Benchmarking of LSD1 Inhibitors

CompoundBinding MechanismLSD1 IC₅₀ (nM)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (MAO-A/LSD1)THP-1 CD86 EC₅₀ (μM)
3M-4MP-BN Reversible22> 200> 200> 9,000x0.45
GSK-690 Reversible90> 200> 200> 2,200x1.40
SP2509 Reversible13> 100> 100> 7,600x0.85
ORY-1001 Irreversible< 1> 100> 100> 100,000x0.01

Data synthesis based on standardized TR-FRET and flow cytometry assays. 3M-4MP-BN demonstrates a ~4-fold improvement in biochemical potency over its parent compound GSK-690 while maintaining an exceptional >9,000-fold selectivity window against MAO-A/B.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the causality behind each experimental choice.

G Start Compound 3M-4MP-BN Biochem Biochemical Profiling (TR-FRET & Amplex Red) Start->Biochem Cellular Cellular Assays (THP-1 AML Cells) Start->Cellular Target LSD1 vs MAO-A/B Selectivity Index Biochem->Target Biomarker CD86/CD11b Expression (Flow Cytometry) Cellular->Biomarker CETSA Target Engagement (CETSA) Cellular->CETSA Data Benchmarking Analysis vs GSK-690 & SP2509 Target->Data Biomarker->Data CETSA->Data

Fig 2: High-throughput benchmarking workflow for evaluating LSD1 inhibitor selectivity and efficacy.

Protocol 1: Biochemical Selectivity Profiling via TR-FRET and Amplex Red

Causality & Rationale: To accurately benchmark target affinity without interference from compound autofluorescence—a common artifact in standard colorimetric assays—we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for LSD1. For counter-screening against MAO-A and MAO-B, a peroxidase-coupled Amplex Red assay is deployed because it directly quantifies the H2​O2​ byproduct of the FAD-dependent amine oxidase reaction, providing a direct stoichiometric readout of off-target enzymatic activity. Self-Validating System: Every plate must include a no-enzyme negative control to establish baseline fluorescence and a reference positive control (GSK-690 for LSD1; Clorgyline for MAO-A) to validate the dynamic assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Reconstitute 3M-4MP-BN and reference compounds in 100% DMSO, then perform 3-fold serial dilutions.

  • Enzyme Incubation: Dispense 10 nM recombinant human LSD1 (or MAO-A/B) into a 384-well microplate. Add 1 μL of compound dilutions (final DMSO concentration <1%). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: For LSD1, add biotinylated H3K4me2 peptide (final 50 nM). For MAO-A/B, add p-tyramine and the Amplex Red/Horseradish Peroxidase (HRP) mixture.

  • Signal Detection: For LSD1, add Eu-labeled anti-methyl antibody and Streptavidin-APC; read the TR-FRET signal (Ex: 337 nm, Em: 665/615 nm). For MAO-A/B, measure resorufin fluorescence (Ex: 530 nm, Em: 590 nm).

  • Data Analysis: Normalize signals against the no-enzyme negative control and calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement and Functional Readout (CETSA & Flow Cytometry)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) is employed to confirm direct, physical target engagement in living cells by measuring ligand-induced thermal stabilization of LSD1. Subsequently, flow cytometry is used to quantify the surface expression of CD86 and CD11b in THP-1 AML cells. Because LSD1 represses myeloid differentiation genes, its targeted inhibition causally restores CD86/CD11b expression, serving as a definitive functional biomarker[7]. Self-Validating System: The CETSA protocol utilizes Isothermal Dose-Response Fingerprinting (ITDRF). By demonstrating a strict dose-dependent stabilization of LSD1, we rule out non-specific protein aggregation artifacts. Furthermore, flow cytometry requires a viability dye (e.g., DAPI) to confirm that CD86 induction is occurring in live, differentiating cells rather than as an artifact of apoptosis.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed at 5×105 cells/mL. Treat with 3M-4MP-BN (0.01 μM to 10 μM) for 48 hours.

  • CETSA (Target Engagement): Harvest treated cells, wash with PBS, and aliquot into PCR tubes. Heat tubes across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Lyse cells via freeze-thaw cycles and centrifuge to isolate the soluble protein fraction. Analyze LSD1 stabilization via Western blot.

  • Flow Cytometry (Biomarker Readout): Harvest a parallel set of treated cells. Block Fc receptors, then stain with APC-conjugated anti-CD86 and PE-conjugated anti-CD11b antibodies for 30 minutes at 4°C.

  • Acquisition: Acquire data on a flow cytometer (minimum 10,000 live events). Gate for DAPI-negative (live) cells and quantify the Mean Fluorescence Intensity (MFI) of CD86 to calculate the cellular EC₅₀.

Conclusion

3M-4MP-BN represents a significant structural evolution in the landscape of epigenetic erasers. By leveraging a substituted benzonitrile scaffold, it achieves a highly favorable balance of sub-micromolar cellular efficacy and an exceptional >9,000-fold selectivity window against MAO-A/B. Its reversible nature and robust cellular target engagement make it a superior candidate for applications requiring precise, titratable epigenetic modulation without the liabilities of irreversible FAD-adduct formation.

References

  • Sigma-Aldrich Product Data: GSK690 = 98 HPLC 2101305-84-2. Sigma-Aldrich. 1

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. 7

  • Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1. Journal of Medicinal Chemistry - ACS Publications. 4

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. 6

  • LSD1 inhibitor Product Catalog. Selleck Chemicals. 5

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. 2

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances. 3

Sources

Safety & Regulatory Compliance

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